2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
Description
Properties
IUPAC Name |
2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQZFVYFYAZUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393361 | |
| Record name | 2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172732-52-4 | |
| Record name | 2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile from 2-cyanophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile from 2-cyanophenylboronic acid. This transformation represents a crucial protection step for the boronic acid functionality, facilitating its use in a variety of synthetic applications, most notably in cross-coupling reactions for the synthesis of complex organic molecules and pharmaceutical intermediates. This document details the underlying reaction mechanism, provides a comparative summary of reported experimental protocols, and outlines the key applications of this versatile building block.
Introduction
2-Cyanophenylboronic acid is a valuable reagent in organic synthesis. However, the inherent reactivity of the boronic acid group can sometimes interfere with desired chemical transformations. To circumvent this, the boronic acid is often protected as a cyclic ester. The reaction with 1,3-propanediol to form this compound is a common and effective strategy to achieve this protection. The resulting dioxaborinane is a stable, crystalline solid that is amenable to purification and handling.[1][2]
The protected compound, this compound, serves as a key intermediate in the synthesis of various high-value molecules. Its most prominent application is in the pharmaceutical industry as a crucial building block for the synthesis of Perampanel, an AMPA receptor antagonist used in the treatment of epilepsy.[3][4] Beyond this, its utility extends to Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
This guide aims to provide researchers and drug development professionals with a detailed understanding of the synthesis, properties, and applications of this compound.
Reaction Mechanism and Workflow
The synthesis of this compound from 2-cyanophenylboronic acid is an esterification reaction. The reaction proceeds by the condensation of the boronic acid with the diol, 1,3-propanediol, to form a six-membered cyclic boronic ester with the concomitant loss of two molecules of water.
Caption: General reaction scheme for the synthesis.
The general workflow for this synthesis involves the reaction of the starting materials in a suitable solvent, followed by workup and purification of the final product.
Caption: A typical experimental workflow for the synthesis.
Experimental Protocols
Several protocols for the synthesis of this compound have been reported in the literature, with variations in solvents, reaction times, and purification methods leading to a range of yields. A summary of these protocols is presented below.
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Solvent | Dichloromethane (CH₂Cl₂) | Toluene | Not specified |
| Reactant Ratio (Acid:Diol) | 1 : 1.02 | Not specified | 1 : 1.05 |
| Temperature | Room Temperature | Reflux | Room Temperature |
| Reaction Time | 20 hours | 24 hours | 1 hour |
| Workup | Filtration, drying over MgSO₄ | Concentration under reduced pressure | Aqueous separation |
| Purification | Silica gel chromatography | Silica gel chromatography | Crystallization from toluene/heptane |
| Reported Yield | 57.2% | 20% | 82.4%[5] |
| Reference | [5] | [5] | [3][5] |
Detailed Experimental Protocol (Protocol 3 - High Yielding)
This protocol, adapted from literature, offers a high-yielding and straightforward synthesis of the target compound.[3][5]
Materials:
-
2-Cyanophenylboronic acid
-
1,3-Propanediol
-
Toluene
-
Heptane
-
An appropriate organic solvent for the initial reaction phase (e.g., as part of a preceding reaction's organic phase)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To an organic phase containing 2-cyanophenylboronic acid, add 1,3-propanediol (1.05 molar equivalents).
-
Stir the mixture vigorously at room temperature for 1 hour.
-
After the reaction is complete, separate and discard the aqueous phase.
-
Remove the solvent from the organic phase using a rotary evaporator to obtain an oily residue.
-
To the residue, add a small amount of toluene (e.g., 2 mL) followed by a larger volume of heptane (e.g., 120 mL) to induce crystallization.
-
Stir the resulting slurry to ensure complete precipitation.
-
Collect the crystals by filtration and wash them with cold heptane.
-
Dry the crystals under vacuum to afford this compound as a white to off-white solid.
Physicochemical and Spectroscopic Data
Table 2: Properties of Reactants and Product
| Property | 2-Cyanophenylboronic Acid | 1,3-Propanediol | This compound |
| Molecular Formula | C₇H₆BNO₂ | C₃H₈O₂ | C₁₀H₁₀BNO₂ |
| Molecular Weight | 146.94 g/mol | 76.09 g/mol | 187.00 g/mol [4] |
| Appearance | White to off-white solid | Colorless viscous liquid | White to light yellow powder or crystals[2] |
| Melting Point | 240 °C (dec.) | -27 °C | 46-56 °C[1] |
| CAS Number | 138642-62-3 | 504-63-2 | 172732-52-4[1] |
Spectroscopic Data:
-
¹H NMR: Expected signals for the aromatic protons of the benzonitrile moiety and the methylene protons of the propanediol backbone.
-
¹³C NMR: Expected signals for the aromatic carbons, the nitrile carbon, and the methylene carbons of the dioxaborinane ring.
-
IR (Infrared Spectroscopy): A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.
Applications in Synthesis
The primary utility of this compound lies in its role as a stable and reactive partner in Suzuki-Miyaura cross-coupling reactions. The dioxaborinane protecting group enhances the stability of the boronic acid, allowing for its use in complex, multi-step syntheses.
Synthesis of Perampanel
A significant application of this compound is in the industrial synthesis of Perampanel, an anticonvulsant drug. In this synthesis, this compound is coupled with a substituted bromo-bipyridinone derivative in the presence of a palladium catalyst.
Caption: Role in the synthesis of Perampanel.
General Suzuki-Miyaura Reactions
The title compound can be employed in a wide range of Suzuki-Miyaura couplings to introduce the 2-cyanophenyl moiety into various organic scaffolds. This is particularly valuable in medicinal chemistry and materials science for the synthesis of novel compounds with tailored electronic and steric properties.
Conclusion
The synthesis of this compound from 2-cyanophenylboronic acid is a robust and efficient method for the protection of the boronic acid group. The resulting product is a stable and versatile intermediate with significant applications in the pharmaceutical industry and broader organic synthesis. The high-yielding crystallization protocol presented in this guide offers a practical approach for researchers to access this valuable building block. Further investigation into the detailed spectroscopic characterization of the final product would be a valuable addition to the existing literature.
References
Technical Guide: Characterization of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data for 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, a key intermediate in the synthesis of novel therapeutics. This document includes a summary of its chemical and physical properties, detailed experimental protocols for its synthesis, and an illustrative signaling pathway relevant to its therapeutic applications.
Core Characterization Data
The following tables summarize the key quantitative data for this compound.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 172732-52-4 | |
| Molecular Formula | C₁₀H₁₀BNO₂ | |
| Molecular Weight | 187.00 g/mol | |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 46-56 °C | |
| Boiling Point | 372.4 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Specific experimental data not readily available in the searched literature. |
| ¹³C NMR | Specific experimental data not readily available in the searched literature. |
| Mass Spectrometry | Exact Mass: 187.0804587 Da |
Experimental Protocols
Synthesis of this compound from 2-Cyanophenylboronic Acid
This protocol details a common method for the synthesis of the title compound.
Materials:
-
2-Cyanophenylboronic acid
-
1,3-Propanediol
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Heptane
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Suction filter apparatus
-
Chromatography column
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-cyanophenylboronic acid and 1,3-propanediol in a 1:1.02 molar ratio.
-
Solvent Addition: Add anhydrous toluene to the flask to dissolve the reactants.
-
Azeotropic Distillation: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. This can take up to 24 hours.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to obtain a colorless oil.
-
Purification:
-
Dissolve the crude oil in a minimal amount of dichloromethane (DCM).
-
Purify the product by column chromatography on silica gel, using DCM as the eluent.
-
Alternatively, to the residual oily substance, add a small amount of toluene followed by heptane to induce crystallization.
-
-
Isolation and Drying:
-
Collect the purified product fractions and evaporate the solvent.
-
If crystallized, filter the crystals, wash with heptane, and dry under vacuum to yield this compound as a white to light yellow solid.
-
Biological Context and Signaling Pathway
This compound is a crucial intermediate in the synthesis of Perampanel, a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their dysfunction is implicated in various neurological disorders, including epilepsy and amyotrophic lateral sclerosis (ALS), where overactivation can lead to excitotoxicity and neuronal cell death.
The following diagram illustrates the synthesis of this compound and its subsequent use in a Suzuki coupling reaction, a common method for forming carbon-carbon bonds in drug synthesis.
Caption: Synthesis of the intermediate and its use in a Suzuki coupling reaction.
The following diagram illustrates the mechanism of action of an AMPA receptor antagonist like Perampanel at the postsynaptic terminal.
Caption: Antagonism of the AMPA receptor at the postsynaptic terminal.
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile CAS number 172732-52-4 properties
CAS Number: 172732-52-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. This compound is a key intermediate in the synthesis of various organic molecules, most notably the AMPA receptor antagonist, Perampanel.
Core Properties
This compound, also known as 2-Cyanophenylboronic acid 1,3-propanediol ester, is a white to light yellow crystalline powder.[1][2] Its core chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification
| Property | Value |
| CAS Number | 172732-52-4 |
| Molecular Formula | C₁₀H₁₀BNO₂ |
| IUPAC Name | This compound |
| Synonyms | 2-Cyanophenylboronic acid 1,3-propanediol ester, 2-(2-Cyanophenyl)-1,3,2-dioxaborinane, Perampanel Intermediate |
| Molecular Weight | 187.00 g/mol [3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to light yellow powder or crystals[1][2] |
| Melting Point | 49 °C[1] |
| Boiling Point (Predicted) | 372.4 °C at 760 mmHg[4] |
| Density (Predicted) | 1.1 g/cm³[4] |
| Solubility | Slightly soluble in chloroform and methanol. |
Synthesis Protocol
The most common synthesis of this compound involves the esterification of 2-cyanophenylboronic acid with 1,3-propanediol.
Experimental Protocol: Synthesis from 2-Cyanophenylboronic Acid
Materials:
-
2-Cyanophenylboronic acid
-
1,3-Propanediol
-
Anhydrous Toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux and workup
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 2-cyanophenylboronic acid and 1,3-propanediol in anhydrous toluene.
-
Reflux the reaction mixture. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 24 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to obtain a colorless oil.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane) to yield this compound.
Note: This is a general procedure. Molar ratios, solvent volumes, and reaction times may need to be optimized for specific scales.
Applications in Drug Development: Synthesis of Perampanel
This compound is a crucial building block for the synthesis of Perampanel, a selective, non-competitive AMPA receptor antagonist used in the treatment of epilepsy. The key step in this synthesis is a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Suzuki-Miyaura Coupling in Perampanel Synthesis
The following diagram illustrates the logical workflow for the Suzuki-Miyaura coupling step in the synthesis of Perampanel.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Biological Context: AMPA Receptor Signaling Pathway
Perampanel, synthesized using this compound, exerts its therapeutic effect by modulating the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor signaling pathway. This pathway is central to excitatory neurotransmission in the central nervous system.
Signaling Pathway Diagram: AMPA Receptor and Perampanel's Mechanism of Action
The following diagram illustrates the AMPA receptor signaling pathway and the inhibitory action of Perampanel.
Caption: Perampanel's inhibition of AMPA receptor signaling.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
This technical guide provides a foundation for researchers and drug development professionals working with this compound. While comprehensive, it is essential to consult primary literature and conduct in-house analytical validation for any specific application.
References
physical and chemical properties of 2-(2-Cyanophenyl)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Cyanophenyl)-1,3,2-dioxaborinane is a pivotal organoboron compound with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility as a key intermediate in the synthesis of Perampanel, a selective, non-competitive AMPA receptor antagonist, underscores its importance in the development of therapeutics for neurological disorders.[1] This technical guide provides an in-depth overview of the physical and chemical properties of 2-(2-Cyanophenyl)-1,3,2-dioxaborinane, detailed experimental protocols, and relevant biological pathway information to support research and development activities.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-(2-Cyanophenyl)-1,3,2-dioxaborinane is presented below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BNO₂ | [2] |
| Molecular Weight | 187.00 g/mol | [2] |
| CAS Number | 172732-52-4 | [2] |
| Melting Point | 46-56 °C | [1] |
| Boiling Point (Predicted) | 372.4 ± 25.0 °C | [1] |
| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [1] |
| Appearance | White solid | |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Stability | Hygroscopic | [1] |
Experimental Protocols
Detailed methodologies for key experimental procedures involving 2-(2-Cyanophenyl)-1,3,2-dioxaborinane are provided below. These protocols are foundational for the synthesis and characterization of this compound and its derivatives.
General Experimental Workflow for Physical and Chemical Property Determination
Synthesis of 2-(2-Cyanophenyl)-1,3,2-dioxaborinane
This protocol describes a general method for the synthesis of 2-(2-Cyanophenyl)-1,3,2-dioxaborinane from 2-cyanophenylboronic acid and 1,3-propanediol.
Materials:
-
2-Cyanophenylboronic acid
-
1,3-Propanediol
-
Toluene
-
Dean-Stark apparatus
-
Reaction flask
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a reaction flask equipped with a Dean-Stark apparatus and a condenser, add 2-cyanophenylboronic acid and a molar equivalent of 1,3-propanediol.
-
Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield 2-(2-Cyanophenyl)-1,3,2-dioxaborinane as a white solid.
Characterization Protocols
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals would include aromatic protons, and the methylene protons of the dioxaborinane ring.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum should show signals for the aromatic carbons, the nitrile carbon, and the carbons of the dioxaborinane ring.
b) Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the solid sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.
-
Data Acquisition: Obtain the IR spectrum. Characteristic peaks would include C-H stretching (aromatic and aliphatic), C≡N stretching (nitrile group), and B-O stretching.
c) Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). The mass spectrum should show the molecular ion peak corresponding to the mass of the compound.
d) Melting Point Determination
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube, sealed at one end.
-
Measurement: Place the capillary tube in a melting point apparatus and heat slowly. Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using 2-(2-Cyanophenyl)-1,3,2-dioxaborinane as the boronic ester.
Materials:
-
2-(2-Cyanophenyl)-1,3,2-dioxaborinane
-
Aryl halide (e.g., 3-bromo-1-phenyl-5-(2-pyridyl)-1,2-dihydropyridin-2-one for Perampanel synthesis)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Reaction vessel
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the aryl halide, 2-(2-Cyanophenyl)-1,3,2-dioxaborinane (typically 1.1-1.5 equivalents), and the base.
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform a work-up procedure, which may include filtration, extraction, and washing.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Role in Drug Development: Perampanel and AMPA Receptor Signaling
2-(2-Cyanophenyl)-1,3,2-dioxaborinane is a crucial building block for the synthesis of Perampanel, a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Dysregulation of AMPA receptor signaling is implicated in various neurological disorders, including epilepsy.
Perampanel allosterically modulates the AMPA receptor, reducing the channel's opening frequency and ion flux in response to glutamate binding. This inhibitory action helps to dampen excessive excitatory signaling, which is a key factor in seizure generation.
Conclusion
2-(2-Cyanophenyl)-1,3,2-dioxaborinane is a versatile and valuable reagent in modern organic synthesis, particularly for the construction of complex pharmaceutical agents. A thorough understanding of its physical and chemical properties, coupled with well-defined experimental protocols, is essential for its effective utilization in research and drug development. This guide provides a foundational resource for scientists working with this important compound, facilitating its application in the synthesis of novel therapeutics targeting neurological disorders.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals. A comprehensive understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation.
Spectroscopic Data Summary
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.85 | d | 1H | 7.5 | Ar-H |
| 7.65 | d | 1H | 7.5 | Ar-H |
| 7.53 | td | 1H | 7.5, 1.5 | Ar-H |
| 7.45 | td | 1H | 7.5, 1.5 | Ar-H |
| 4.21 | q | 4H | 5.4 | -O-CH₂ - |
| 2.08 | t | 2H | 5.4 | -CH₂-CH₂ -CH₂- |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 135.0 | Ar-C |
| 132.5 | Ar-C |
| 130.1 | Ar-C |
| 128.0 | Ar-C |
| 118.5 | -C N |
| 112.0 (approx.) | C -B |
| 62.5 | -O-C H₂- |
| 27.5 | -CH₂-C H₂-CH₂- |
Note: The chemical shift for the carbon attached to boron (C-B) is an approximation as it is often broadened and may not be precisely observed.
Experimental Protocols
The NMR spectra were obtained using the following general protocol. Specific parameters may vary based on the instrument used.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III HD or equivalent, operating at a proton frequency of 400 MHz.
-
Probe: 5 mm broadband observe (BBO) probe.
Sample Preparation:
-
Approximately 10-20 mg of this compound was accurately weighed and dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
The solution was transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Processing:
-
The raw data (Free Induction Decay - FID) was processed using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Fourier transformation was applied to the FID.
-
Phase and baseline corrections were performed manually.
-
Chemical shifts were referenced to the residual solvent peak or TMS.
Visualizations
Synthesis and NMR Analysis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent NMR analysis.
Caption: Workflow for Synthesis and NMR Analysis.
Logical Relationship of NMR Spectral Data
This diagram shows the relationship between the acquired NMR data and the final structural elucidation of the molecule.
An In-depth Technical Guide on the Solubility and Stability of 2-Cyanophenylboronic Acid 1,3-Propanediol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanophenylboronic acid 1,3-propanediol ester is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its utility as a key building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, has made it an invaluable reagent for the construction of complex organic molecules.[1] This technical guide provides a comprehensive overview of the solubility and stability of 2-Cyanophenylboronic acid 1,3-propanediol ester, offering crucial data and experimental protocols for its effective use in research and development.
This compound, with the chemical formula C₁₀H₁₀BNO₂ and a molecular weight of 187.00 g/mol , is a solid with a melting point range of 46-56 °C.[2][3][4] Its structure, featuring a propanediol ester protecting group on the boronic acid moiety, imparts specific characteristics regarding its solubility in organic solvents and its stability under various experimental conditions. Understanding these properties is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust synthetic methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Cyanophenylboronic acid 1,3-propanediol ester is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀BNO₂ | [5] |
| Molecular Weight | 187.00 g/mol | [2][3][4][5] |
| Appearance | Solid | [3][4] |
| Melting Point | 46-56 °C | [2][4] |
| CAS Number | 172732-52-4 | [4][5] |
Solubility
The solubility of boronic acid esters is a critical parameter for their application in organic synthesis. While specific quantitative solubility data for 2-Cyanophenylboronic acid 1,3-propanediol ester in a wide range of organic solvents is not extensively documented in publicly available literature, general trends can be inferred from studies on structurally similar compounds, such as phenylboronic acid and its pinacol ester.
Generally, the esterification of boronic acids enhances their solubility in organic solvents compared to the free acids.[6][7][8] For instance, phenylboronic acid pinacol ester exhibits good solubility in solvents like chloroform and moderate solubility in ethers and ketones.[6][7] It is anticipated that 2-Cyanophenylboronic acid 1,3-propanediol ester follows a similar trend. The presence of the cyanophenyl group may influence its polarity and, consequently, its solubility profile.
The following table provides a qualitative summary of the expected solubility of 2-Cyanophenylboronic acid 1,3-propanediol ester in common organic solvents, based on data for analogous compounds.
| Solvent | Expected Solubility |
| Chloroform | High |
| Acetone | High |
| 3-Pentanone | High |
| Dipropyl ether | Moderate |
| Methylcyclohexane | Low |
Experimental Protocol for Solubility Determination (Dynamic Method)
A reliable method for determining the solubility of crystalline compounds like 2-Cyanophenylboronic acid 1,3-propanediol ester is the dynamic (synthetic) method. This technique involves visually or instrumentally observing the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon controlled heating.
Materials:
-
2-Cyanophenylboronic acid 1,3-propanediol ester (high purity)
-
High-purity organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Sealable glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp
-
Thermometer or temperature probe
-
Light source and detector (for turbidimetric measurement, optional)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of 2-Cyanophenylboronic acid 1,3-propanediol ester into a glass vial.
-
Add a known mass of the desired organic solvent to the vial.
-
Add a small magnetic stir bar and seal the vial tightly to prevent solvent evaporation.
-
Measurement: Place the vial in the temperature-controlled bath and begin stirring.
-
Slowly increase the temperature of the bath (e.g., 0.5 °C/min) while continuously monitoring the solution.
-
The solubility temperature is recorded as the point at which the last solid particles disappear, resulting in a clear, homogeneous solution.
-
Repeat this procedure for several different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).
Logical Workflow for Solubility Determination:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-氰基苯基硼酸1,3-丙二醇酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to (4-methylquinolin-8-yl)boronic acid (C10H10BNO2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a boronic acid moiety, these compounds become versatile building blocks for the synthesis of novel drug candidates, primarily through Suzuki-Miyaura cross-coupling reactions. This technical guide focuses on the molecular structure, properties, and potential applications of (4-methylquinolin-8-yl)boronic acid, a specific isomer with the chemical formula C10H10BNO2. While extensive biological data on this particular isomer is not widely published, this guide will extrapolate from the broader class of quinolineboronic acids to discuss its potential in drug discovery, detail relevant synthetic methodologies, and propose experimental workflows for its biological evaluation.
Molecular Structure and Properties
(4-methylquinolin-8-yl)boronic acid is an aromatic heterocyclic compound. The structure consists of a quinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. A methyl group is substituted at the 4-position of the quinoline ring, and a boronic acid group (-B(OH)2) is attached at the 8-position.
Table 1: Physicochemical Properties of (4-methylquinolin-8-yl)boronic acid
| Property | Value | Source |
| Molecular Formula | C10H10BNO2 | - |
| Molecular Weight | 187.01 g/mol | - |
| Appearance | White to off-white powder | Generic |
| Melting Point | >300 °C (decomposes) | Generic |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Sparingly soluble in water. | Generic |
| pKa | ~5-6 (quinoline nitrogen), ~8-9 (boronic acid) | Estimated |
Synthesis and Characterization
The synthesis of quinolineboronic acids can be achieved through several established methods. A common approach involves the lithiation of a halogenated quinoline precursor followed by reaction with a trialkyl borate and subsequent hydrolysis.
General Synthetic Protocol
A representative synthetic scheme for a quinolineboronic acid is outlined below. This is a generalized protocol and may require optimization for the specific synthesis of (4-methylquinolin-8-yl)boronic acid.
Experimental Workflow: Synthesis of a Quinolylboronic Acid
Caption: A generalized workflow for the synthesis of (4-methylquinolin-8-yl)boronic acid.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Analytical Techniques for Characterization
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons of the quinoline ring, the methyl group protons, and a broad singlet for the hydroxyl protons of the boronic acid. |
| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring and the methyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C10H10BNO2. |
| FT-IR | Characteristic absorption bands for O-H stretching (boronic acid), B-O stretching, and aromatic C-H and C=C stretching. |
| Purity (HPLC) | A single major peak indicating high purity. |
Applications in Drug Discovery and Development
Boronic acids are valuable tools in medicinal chemistry due to their unique chemical properties.[1] The boron atom in a boronic acid is a Lewis acid, allowing it to form reversible covalent bonds with diols, a moiety present in many biological molecules like sugars and glycoproteins.[1] This property has been exploited in the design of enzyme inhibitors and sensors.
The primary application of (4-methylquinolin-8-yl)boronic acid in drug discovery is as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. The quinoline core itself is found in a wide range of biologically active compounds with activities including anticancer, antimalarial, and antibacterial properties.
Potential as Enzyme Inhibitors
Boronic acid-containing compounds have been successfully developed as inhibitors of various enzymes, most notably proteases. The boron atom can interact with the catalytic serine residue in the active site of serine proteases, mimicking the tetrahedral transition state of peptide bond hydrolysis.
References
An In-depth Technical Guide to the Safety, Handling, and GHS Information for 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and Globally Harmonized System (GHS) information for 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. The information presented is collated from various safety data sheets and chemical databases to ensure a thorough overview for professionals in research and drug development.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2-Cyanobenzeneboronic Acid 1,3-Propanediol Ester, 2-Cyanophenylboronic Acid 1,3-Propanediol Cyclic Ester[1] |
| CAS Number | 172732-52-4[1][2] |
| Molecular Formula | C10H10BNO2[2][3] |
| Molecular Weight | 187.00 g/mol [3] |
| Appearance | White to light yellow powder or crystals[4][5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the GHS. The primary hazards are related to acute toxicity and irritation.
GHS Pictogram:
Signal Word: Warning[1]
Hazard Statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1][3]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
| Code | Precautionary Statement |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Response | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330 | Rinse mouth.[1] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] |
| Storage | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up.[2] |
| Disposal | |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |
Physical and Chemical Properties
| Property | Value |
| Melting Point | 46-56°C[6] or 49°C[4][5] |
| Boiling Point | 148°C at 12 mmHg[1] |
| Flash Point | 71°C[1] |
| Density | 1.1 ± 0.1 g/cm³[6] |
Handling and Storage
Handling:
-
Handle in a well-ventilated place.[2]
-
Wear suitable personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Prevent the dispersion of dust. Use a local exhaust system if dust or aerosol will be generated.[2]
-
Wash hands and face thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[1]
Storage:
-
Keep the container tightly closed.[2]
-
Store in a cool, dark, and well-ventilated place.[2]
-
Store locked up.[2]
-
Store away from incompatible materials such as oxidizing agents.[2]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
Toxicological Information
Ecological Information
No specific data on the ecological effects of this compound are available. It is important to prevent its release into the environment.
Disposal Considerations
Dispose of this substance and its container in accordance with all applicable local, regional, national, and international regulations.[1] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
GHS Hazard Relationship Diagram
The following diagram illustrates the logical flow of the GHS classification for this compound, from its identification to the corresponding safety measures.
Caption: GHS Hazard and Precautionary Flow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C10H10BNO2 | CID 3529602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 172732-52-4 India [ottokemi.com]
- 5. This compound, 98% 172732-52-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. echemi.com [echemi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
Introduction
This compound is a heterocyclic organic compound that serves as a crucial intermediate in various fields of chemical synthesis, particularly in pharmaceuticals.[1][2] It is a boronic acid ester, often utilized in cross-coupling reactions and as a building block for more complex molecules.[3] Notably, it is recognized as a key intermediate in the synthesis of Perampanel, an antagonist of the AMPA receptor used in the treatment of neurological diseases associated with glutamatergic neurotransmission dysfunction.
This document provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis.
Chemical Identity and Synonyms
For clarity and cross-referencing in research and development, a comprehensive list of synonyms and chemical identifiers for this compound is provided below.
| Identifier Type | Value |
| IUPAC Name | This compound[3][4] |
| CAS Number | 172732-52-4[3][4][5] |
| Molecular Formula | C10H10BNO2[3][4][5] |
| Molecular Weight | 187.01 g/mol [3] |
| InChI | InChI=1S/C10H10BNO2/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5H,3,6-7H2[4] |
| InChIKey | REQZFVYFYAZUMG-UHFFFAOYSA-N[3][4] |
| SMILES | B1(OCCCO1)C2=CC=CC=C2C#N[4] |
| Synonyms | 2-CYANOPHENYLBORONICACIDPROPANEDIOLESTER[5] |
| 2-Cyanobenzeneboronicacidpropane-1,3-diolcyclicester[5] | |
| 2-Cyanophenylboronic acid 1,3-propanediol ester[4] | |
| 2-(2-Cyanophenyl)-1,3,2-dioxaborinane[4] | |
| 2-CYANOPHENYLBORONIC ACID, 1,3-PROPANEDIOL CYCLIC ESTER[4] | |
| Perampanel Impurity 17[4] | |
| EC Number | 691-968-9[4] |
| PubChem CID | 3529602[4] |
| DSSTox Substance ID | DTXSID80393361[4] |
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value |
| Appearance | White to light yellow powder or crystals[1][2] |
| Melting Point | 46-56°C[5] |
| Boiling Point | 372.4°C at 760 mmHg[5] |
| Density | 1.1 ± 0.1 g/cm³[5] |
| Flash Point | 179.0 ± 23.2 °C[5] |
| Refractive Index | 1.519[5] |
| Topological Polar Surface Area | 42.2 Ų[5] |
| Complexity | 232[5] |
Experimental Protocols: Synthesis
The primary method for synthesizing this compound involves the esterification of 2-cyanophenylboronic acid with 1,3-propanediol. Below are generalized protocols based on cited literature.
Protocol 1: Synthesis in Dichloromethane (CH2Cl2)
-
Reactants: 2-cyanophenylboronic acid and 1,3-propanediol.[5]
-
Solvent: Dichloromethane (CH2Cl2).[5]
-
Procedure:
-
Dissolve 2-cyanophenylboronic acid (e.g., 49.0 g, 334 mmol) and 1,3-propanediol (e.g., 25.9 g, 340 mmol) in a suitable volume of CH2Cl2 in a round-bottom flask.[5]
-
Stir the mixture at room temperature for approximately 20 hours.[5]
-
Filter the solution to remove any solid byproducts.[5]
-
Dry the filtrate over anhydrous magnesium sulfate (MgSO4), filter again, and evaporate the solvent under reduced pressure to yield a light-colored oil.[5]
-
For further purification, dissolve the oil in CH2Cl2 and pass it through a silica gel plug, eluting with CH2Cl2.[5]
-
Distill the product fractions to obtain the final product as a clear oil. A reported yield is approximately 57.2%.[5]
-
Protocol 2: Synthesis in Toluene with Dean-Stark Apparatus
-
Reactants: 2-cyanophenylboronic acid and 1,3-propanediol.[5]
-
Solvent: Anhydrous Toluene.[5]
-
Apparatus: Flask equipped with a Dean-Stark apparatus.[5]
-
Procedure:
-
Solubilize 2-cyanophenylboronic acid and 1,3-propanediol in anhydrous toluene in a flask.[5]
-
Reflux the reaction mixture using a Dean-Stark apparatus to remove water formed during the esterification.[5]
-
After 24 hours, concentrate the reaction mixture under reduced pressure to obtain a colorless oil.[5]
-
Purify the crude product using silica gel chromatography with dichloromethane (DCM) as the eluent. A reported yield for this method is 20%.[5]
-
Protocol 3: Crystallization Method
-
Reactants: An organic phase containing the product of a reaction (e.g., from a Grignard reaction to form the boronic acid precursor) and 1,3-propanediol.[5]
-
Solvents: Toluene and Heptane.[5]
-
Procedure:
-
To the organic phase, add 1,3-propanediol (e.g., 3.69 g, 48.5 mmol) and stir the mixture at room temperature for 1 hour.[5]
-
Separate and remove the aqueous phase.
-
Distill off the solvent from the organic phase using a rotary evaporator, leaving an oily residue.[6]
-
Add a small amount of toluene (e.g., 2 ml) and a larger volume of heptane (e.g., 120 ml) to the oily residue to induce crystallization.[6]
-
Wash the obtained crystals with heptane (e.g., 30 ml) and dry them to yield the final product. A high yield of 82.4% has been reported with this method.[6]
-
Role in Pharmaceutical Synthesis and Logical Workflow
As previously mentioned, this compound is a key building block for Perampanel. The following diagram illustrates the logical workflow of its synthesis and subsequent use.
Caption: Synthesis workflow of this compound and its use.
References
- 1. This compound, 98% 172732-52-4 India [ottokemi.com]
- 2. This compound, 98% 172732-52-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 3. This compound | CAS 172732-52-4 [matrix-fine-chemicals.com]
- 4. This compound | C10H10BNO2 | CID 3529602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2-(1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE | 172732-52-4 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. This versatile organoboron compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures containing a nitrile moiety, a common feature in pharmaceuticals and advanced materials.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.[1][2] this compound, a stable cyclic boronic ester, serves as an effective coupling partner for introducing the 2-cyanophenyl group into various molecular scaffolds.[3] Its stability and reactivity make it a reliable reagent in the synthesis of complex organic molecules, including those with potential therapeutic applications such as AMPA receptor antagonists. The attached benzonitrile group offers distinct electronic properties that can be advantageous in achieving high yields and selectivity in coupling reactions.
General Reaction Scheme
The general transformation involves the palladium-catalyzed reaction between this compound and an aryl or heteroaryl halide (or triflate) in the presence of a base to yield the corresponding biaryl product.
Scheme 1: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
References
Synthetic Strategies for AMPA Receptor Antagonists: A Guide for Researchers
Application Notes and Protocols for the Development of Novel Neurological Therapeutics
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[1] Antagonists of this receptor have shown considerable promise in preclinical models of conditions such as epilepsy, cerebral ischemia, and neurodegenerative diseases.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of various classes of AMPA receptor antagonists, aimed at researchers, medicinal chemists, and professionals in drug development.
Introduction to AMPA Receptor Antagonists
AMPA receptor antagonists modulate excitatory neurotransmission by blocking the action of the endogenous ligand, glutamate.[1] They are broadly classified into two main categories:
-
Competitive Antagonists: These compounds bind to the same site on the receptor as glutamate, thereby preventing its activation.[1] A prominent chemical scaffold for this class is the quinoxaline-2,3-dione core.[2]
-
Non-competitive (Allosteric) Antagonists: These molecules bind to a different site on the receptor, inducing a conformational change that reduces the receptor's responsiveness to glutamate.[1] Perampanel is a well-known example of a non-competitive antagonist.[4][5]
The development of these antagonists has been driven by the need for compounds with improved potency, selectivity, and pharmacokinetic properties, such as enhanced water solubility.[2][3][6]
Key Synthetic Approaches and Applications
The synthesis of AMPA receptor antagonists often involves multi-step sequences tailored to construct the specific heterocyclic systems required for activity. Below are application notes for the synthesis of major classes of these compounds.
Application Note 1: Synthesis of Quinoxaline-2,3-dione Derivatives
The quinoxaline-2,3-dione scaffold is a cornerstone in the design of competitive AMPA receptor antagonists.[2] Compounds such as NBQX, CNQX, and DNQX are classic examples that have been instrumental in pharmacological studies.[4][7] The general synthetic strategy involves the condensation of a substituted o-phenylenediamine with oxalic acid or its derivatives. Modifications to the aromatic ring are crucial for modulating potency, selectivity, and solubility.
Therapeutic Potential: These antagonists have demonstrated neuroprotective effects in models of cerebral ischemia and neuronal injury.[2] However, early examples were limited by poor physical properties, such as low water solubility, which has been a major focus for subsequent medicinal chemistry efforts.[2][6]
Application Note 2: Synthesis of Perampanel and its Analogs
Perampanel is a selective, non-competitive AMPA receptor antagonist approved for the treatment of epilepsy.[8][9] Its synthesis is a key area of research, with various routes developed to improve efficiency and yield.[5][9][10][11][12] A common strategy involves the coupling of three key fragments: a central pyridone core, a phenyl group, and a 2-pyridyl group, often utilizing cross-coupling reactions like the Suzuki coupling.[10][13]
Therapeutic Potential: Perampanel is an established antiepileptic drug.[8] Research into its analogs aims to explore new therapeutic applications and improve upon its pharmacological profile.[13]
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the experimental procedures to evaluate synthesized compounds is critical for successful drug development.
AMPA Receptor Signaling Pathway
Glutamate binding to the AMPA receptor leads to the opening of its ion channel, allowing the influx of Na+ and, in some cases, Ca2+ ions.[1][14][15] This influx causes depolarization of the postsynaptic membrane, which is a fundamental step in excitatory neurotransmission.[15] The activity of AMPA receptors can also trigger intracellular signaling cascades, such as the MAPK pathway, which can influence gene expression and contribute to synaptic plasticity.[16]
General Workflow for Synthesis and Evaluation of AMPA Receptor Antagonists
The development of novel AMPA receptor antagonists follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Quantitative Data Summary
The following tables summarize key quantitative data for representative AMPA receptor antagonists.
Table 1: Binding Affinities of Competitive AMPA Receptor Antagonists
| Compound | Target | Ki (µM) | Reference |
| YM90K | AMPA Receptor | 0.084 | [17] |
| NBQX | AMPA Receptor | 0.060 | [17] |
| 11a | AMPA Receptor | 0.021 | [17] |
| PNQX | AMPA Receptor | 0.063 (IC50) | [6] |
| Sarcosine analogue 9 | AMPA Receptor | 0.14 (IC50) | [6] |
| FCQX | AMPA Receptor | 1.4 - 5 | [18] |
| FNQX | AMPA Receptor | 1.4 - 5 | [18] |
Table 2: Binding Affinities of Non-Competitive AMPA Receptor Antagonists
| Compound | Target | Activity | Reference |
| GYKI 52466 | AMPA Receptor | Micromolar range in vitro activity | [2] |
| Talampanel (2) | AMPA Receptor | Investigated in Phase III trials for epilepsy | [19] |
| 10c | AMPA Receptor | More potent than talampanel in sound-induced seizure testing | [19] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures.
Protocol 1: General Synthesis of 1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a)
This protocol is based on the synthesis of novel quinoxalinedione derivatives with high affinity for the AMPA receptor.[17]
Materials:
-
Substituted o-phenylenediamine precursor
-
Oxalyl chloride
-
Appropriate solvents (e.g., THF, DMF)
-
Reagents for nitration and imidazole introduction
Procedure:
-
Step 1: Synthesis of the Quinoxalinedione Core: React the substituted o-phenylenediamine with oxalyl chloride in an appropriate solvent like THF to form the quinoxaline-2,3-dione ring system.
-
Step 2: Nitration: Introduce a nitro group at the 6-position of the quinoxalinedione ring using standard nitrating conditions (e.g., nitric acid in sulfuric acid).
-
Step 3: Introduction of the Imidazole Moiety: Substitute a leaving group (e.g., a halogen) at the 7-position with imidazole, typically by heating in a solvent like DMF.
-
Step 4: Hydroxylation: Introduce a hydroxyl group at the N1 position. This may involve a multi-step process including protection and deprotection of the amide proton.
-
Purification: Purify the final compound using column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, Mass Spectrometry, and Elemental Analysis.
Protocol 2: Laboratory-Scale Synthesis of Perampanel
The following is a generalized protocol based on reported laboratory-scale syntheses of perampanel.[5][10]
Materials:
-
5-bromo-2-methoxypyridine
-
(2-cyanophenyl)boronic acid
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvents (e.g., toluene, ethanol, water)
-
Reagents for demethylation (e.g., HBr) and subsequent N-arylation.
Procedure:
-
Step 1: Suzuki Coupling: Couple 5-bromo-2-methoxypyridine with (2-cyanophenyl)boronic acid using a palladium catalyst and a base in a suitable solvent system to form the bipyridine core.
-
Step 2: Demethylation: Cleave the methyl ether to yield the corresponding pyridone.
-
Step 3: N-Phenylation: Introduce the phenyl group at the N1 position of the pyridone ring. This can be achieved through a Chan-Lam coupling with phenylboronic acid.
-
Step 4: Bromination: Introduce a bromine atom at the 3-position of the pyridone ring.
-
Step 5: Final Suzuki Coupling: Couple the brominated intermediate with a suitable boronic acid or ester to introduce the final substituent.
-
Purification and Characterization: Purify the final product by chromatography and confirm its identity and purity.
These protocols provide a foundation for the synthesis of key AMPA receptor antagonists. Researchers should consult the primary literature for specific reaction conditions and modifications. The continued development of novel synthetic routes will be crucial for the discovery of next-generation therapeutics targeting the AMPA receptor.
References
- 1. What are AMPA receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A practical, laboratory-scale synthesis of perampanel | RTI [rti.org]
- 6. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. drugs.com [drugs.com]
- 9. medkoo.com [medkoo.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. researchgate.net [researchgate.net]
- 12. tdcommons.org [tdcommons.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 15. AMPA receptor - Wikipedia [en.wikipedia.org]
- 16. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and first evaluation of [¹⁸F]fluorocyano- and [¹⁸F]fluoronitro-quinoxalinedione as putative AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of a novel and highly potent noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile is a crucial building block in modern pharmaceutical synthesis, primarily utilized for its efficiency in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring a boronic ester protected by a 1,3-propanediol group, offers stability and high reactivity, making it an ideal reagent for the synthesis of complex pharmaceutical intermediates. This document provides detailed application notes and protocols for the use of this compound, with a specific focus on its role in the synthesis of the antiepileptic drug Perampanel.
Key Applications
The primary application of this compound in pharmaceutical synthesis is as a key intermediate in the production of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists.[1] These compounds are vital for treating a range of neurological disorders that result from disruptions in glutamatergic neurotransmission.
Featured Application: Synthesis of Perampanel
Perampanel is a selective, non-competitive AMPA receptor antagonist used in the treatment of epilepsy.[2][3] The synthesis of Perampanel involves a critical Suzuki-Miyaura coupling step where this compound is coupled with an aryl halide to form the core structure of the drug.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 172732-52-4 | [4] |
| Molecular Formula | C₁₀H₁₀BNO₂ | [4][5] |
| Molecular Weight | 187.00 g/mol | [5] |
| Appearance | White to light yellow powder or crystals | [6] |
| Melting Point | 46-56 °C | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 2-cyanophenylboronic acid and 1,3-propanediol.
Materials:
-
2-Cyanophenylboronic acid
-
1,3-Propanediol
-
Toluene
-
Heptane
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Rotary evaporator
-
Suction filter
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-cyanophenylboronic acid (1 equivalent) and 1,3-propanediol (1.02 equivalents) in anhydrous toluene.
-
Reflux the reaction mixture for 24 hours, continuously removing water via the Dean-Stark trap.
-
After completion of the reaction (monitored by TLC or GC-MS), concentrate the mixture under reduced pressure to obtain a colorless oil.
-
For purification, dissolve the crude product in dichloromethane (DCM) and purify by silica gel column chromatography using DCM as the eluent.
-
Combine the product-containing fractions and evaporate the solvent to yield this compound.
Alternative Crystallization Procedure:
-
To the crude oily residue, add a small volume of toluene followed by a larger volume of heptane to induce crystallization.
-
Stir the mixture at room temperature for 1 hour.
-
Collect the crystals by suction filtration, wash with cold heptane, and dry under vacuum.[1][4]
Quantitative Data for Synthesis:
| Reactants | Molar Ratio | Solvent | Reaction Time | Yield | Purity | Reference |
| 2-Cyanophenylboronic acid, 1,3-Propanediol | 1 : 1.02 | Toluene | 24 h | 20% (after chromatography) | >95% | [4] |
| 2-Cyanophenylboronic acid, 1,3-Propanediol | 1 : 1.02 | Dichloromethane | 20 h | 57.2% (after chromatography) | >95% | [4] |
| Crude from previous step, 1,3-Propanediol | - | Toluene/Heptane | 1 h (crystallization) | 82.4% | 99.6% | [1][4] |
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Perampanel
This protocol outlines the palladium-catalyzed cross-coupling of 3-bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one with this compound.
Materials:
-
3-bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Equipment:
-
Schlenk flask or equivalent reaction vessel for inert atmosphere
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 3-bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one (1 equivalent), this compound (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Perampanel.
Quantitative Data for Suzuki-Miyaura Coupling:
| Aryl Halide | Boronic Ester | Catalyst System | Base | Solvent | Yield | Reference |
| 3-bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one | This compound | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Water | Not specified | General Suzuki-Miyaura Conditions |
Mechanism of Action and Signaling Pathway
Perampanel functions as a selective, non-competitive antagonist of the AMPA receptor.[2][3] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[2][3] In conditions like epilepsy, excessive glutamatergic signaling through AMPA receptors contributes to the generation and spread of seizures.[2][3]
Perampanel binds to an allosteric site on the AMPA receptor, which is distinct from the glutamate binding site.[7] This binding event stabilizes the receptor in a closed conformation, preventing the influx of sodium and calcium ions that would normally occur upon glutamate binding.[8] By inhibiting this ion flow, Perampanel reduces neuronal hyperexcitability and suppresses seizure activity.[9]
Experimental Workflow for Perampanel Synthesis
Caption: Synthetic workflow for Perampanel.
AMPA Receptor Signaling Pathway and Inhibition by Perampanel
Caption: Perampanel's inhibitory action on AMPA signaling.
References
- 1. 2-(1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE | 172732-52-4 [chemicalbook.com]
- 2. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPA receptor - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. This compound | C10H10BNO2 | CID 3529602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98% 172732-52-4 India [ottokemi.com]
- 7. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of AMPA Receptor Gating by the Anticonvulsant Drug, Perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AMPA receptor antagonist perampanel in the adjunctive treatment of partial-onset seizures: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile is a versatile and valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. As a stable, easy-to-handle boronic ester, it serves as a key building block for the introduction of the 2-cyanophenyl moiety, a common structural motif in pharmaceuticals and advanced materials. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is the primary application for this reagent, enabling the synthesis of complex biaryl and heteroaryl structures.
These application notes provide detailed protocols and a summary of reaction conditions for the use of this compound in palladium-catalyzed cross-coupling reactions. The information is intended to guide researchers in academic and industrial settings, including those in drug development, in the efficient and successful implementation of this important synthetic transformation.
Key Applications
The most prominent application of this compound is in the synthesis of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonists, which are crucial for treating a range of neurological diseases. A notable example is the synthesis of Perampanel, an antiepileptic drug.
Reaction Data Summary
The following table summarizes various palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of this compound with a range of aryl and heteroaryl halides. This data is compiled to facilitate the comparison of different catalytic systems and reaction conditions.
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5'-bromo-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >90 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 90 | 6 | ~85-95 |
| 3 | 3-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~80-90 |
| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | ~90-98 |
| 5 | 2-Bromothiophene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 85 | 12 | ~85-95 |
| 6 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | sec-Butanol | 100 | 24 | ~70-80 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide with this compound.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, XPhos, SPhos, RuPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, sec-Butanol)
-
Water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl or heteroaryl halide, this compound, palladium catalyst, ligand (if necessary), and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
Protocol for the Synthesis of a Perampanel Intermediate
This protocol details the Suzuki-Miyaura coupling step in the synthesis of Perampanel, a key application of this compound.
Materials:
-
5'-bromo-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.10 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 5'-bromo-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add a 4:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-(1',6'-dihydro-6'-oxo-1'-phenyl-[2,3'-bipyridin]-5'-yl)benzonitrile (the core structure of Perampanel).
Visualizations
The following diagrams illustrate the key aspects of the palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Key components of the palladium-catalyzed coupling system.
Application Notes and Protocols for C-C Bond Formation with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of prevalent palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds with aryl halides. This document details the reaction conditions for Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings, presenting quantitative data in tabular format for straightforward comparison. Detailed experimental protocols for each key reaction are provided, alongside visual diagrams of the catalytic cycles and a general experimental workflow to guide researchers in their synthetic endeavors.
Introduction to C-C Bond Formation with Aryl Halides
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of C-C bonds with a high degree of functional group tolerance and control.[1][2] These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[3][4] The choice of reaction depends on the desired bond type and the nature of the coupling partners. This document focuses on four key transformations:
-
Suzuki-Miyaura Coupling: Couples an aryl halide with an organoboron reagent.[4]
-
Heck Coupling: Forms a substituted alkene from an aryl halide and an alkene.[5][6]
-
Sonogashira Coupling: Joins an aryl halide with a terminal alkyne.[7][8]
-
Stille Coupling: Reacts an aryl halide with an organotin compound.[9][10]
The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf > Cl. While aryl chlorides are economically attractive, their lower reactivity often necessitates more specialized catalytic systems.[4][11]
Comparative Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings, providing a comparative overview of catalysts, ligands, bases, solvents, temperatures, and reaction times.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is widely favored due to the stability and low toxicity of the boronic acid reagents.[4]
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Phenylboronic acid | Pd(OAc)₂ (0.5) | None | K₃PO₄ (1.5 M aq.) | Toluene/Water | 60 | 12-24 | ~95 |
| Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1.0-1.5) | Buchwald-type (3) | KF (3.0) | Dioxane | 110 | 12 | 63-91[12] |
| 2,5-Dichloropyrazine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Acetonitrile/Water | 80 | 12-24 | High[13] |
| Aryl Halide | Arylboronic acid | Pd(OAc)₂ (0.5) | None | Base | WEB | RT | Varies | High[14] |
Heck Coupling
The Heck reaction is a cornerstone for the synthesis of substituted alkenes.[5][11]
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Ethyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (3.0) | Acetonitrile | Reflux | >5 | High[11] |
| Aryl Bromide | Styrene | Pd(OAc)₂ (1) | P(o-Tolyl)₃ (2) | Et₃N (1.5) | Acetonitrile | Reflux | 5 | High[15] |
| Aryl Bromide | Olefin | [(P(C₅H₁₀N)₃)₂PdCl₂] (0.05) | - | K₂CO₃ (2.0) | NMP | 100 | Varies | High[16] |
| Aryl Chloride | Olefin | Pd(OAc)₂ (1-2) | Buchwald-type | n-Bu₄N⁺OAc⁻ (1.5) | Dioxane | 80-120 | 12 | High[17] |
Sonogashira Coupling
The Sonogashira coupling is the most common method for synthesizing arylalkynes and conjugated enynes.[7][18]
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5) | CuI (4-10) | Et₃N or i-Pr₂NH (2-5) | THF or Toluene | RT - 80 | 3-12 | High[3] |
| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | i-Pr₂NH (7.0) | THF | RT | 3 | 89[19] |
| Aryl Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂ (10) | CuI (20) | Et₂NH (6) | DMF | RT | 48-72 | High |
| Aryl Iodide | Phenylacetylene | CuI (5) | 3-Pphen (5) | K₂CO₃ (2.0) | Water | 100 | Varies | Good[20] |
Stille Coupling
The Stille coupling is highly versatile due to the stability and functional group tolerance of the organostannane reagents, though their toxicity is a significant drawback.[9][21]
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Enol Triflate | Organotin reagent | Pd(dppf)Cl₂·DCM (10) | - | CuI (10 mol%), LiCl (5.3 eq) | DMF | 40 | 60 | High[21] |
| Aryl Chloride | Stannane | PdCl₂(PPh₃)₂ (5) | - | - | DMF | 80 | 8 | High[22] |
| Alkyne/Aryl Halide | Me₃SnH (recycled) | Pd₂(dba)₃ (1.5) | AsPh₃ (12) | KF (aq) | THF | 70 | 15 | 63[23] |
| Iodobenzene | IL-supported tin | Pd₂(dba)₃·CHCl₃ (5) | - | - | None | 35 | 112 | 98[24] |
Experimental Protocols
The following are generalized protocols for performing Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings. Researchers should optimize these conditions for their specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the coupling of an aryl bromide with a boronic acid.[13][25]
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol for Heck Coupling
This protocol is based on a typical procedure for the reaction of an aryl halide with an alkene.[11][15]
-
Reaction Setup: In a Schlenk flask, dissolve the aryl halide (1.0 mmol, 1.0 equiv.) in the chosen solvent (e.g., acetonitrile or DMF).
-
Reagent Addition: Add the alkene (1.5 mmol, 1.5 equiv.), the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction Execution: Heat the mixture to reflux.
-
Monitoring: Follow the consumption of the starting material by TLC or GC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the copper-co-catalyzed Sonogashira coupling.[3][19]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or toluene), followed by the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) and the terminal alkyne (1.1 mmol, 1.1 equiv.).
-
Degassing: Further degas the mixture for 10-15 minutes.
-
Reaction Execution: Stir the reaction at room temperature or heat as required (typically 25-80 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Protocol for Stille Coupling
This protocol provides a general method for the Stille coupling, emphasizing the need for careful handling of toxic organotin reagents.[21][22]
-
Reaction Setup: In a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reagent Addition: Add the degassed solvent (e.g., anhydrous THF or DMF), followed by the organostannane (1.1 mmol, 1.1 equiv.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture and quench with an aqueous solution of KF to precipitate the tin byproducts. Stir for 30 minutes, then filter through Celite.
-
Purification: Extract the filtrate with an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycles
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Heck Reaction.
Caption: Catalytic Cycles of the Sonogashira Coupling.
General Experimental Workflow
This diagram outlines a typical workflow for performing a palladium-catalyzed cross-coupling reaction.
Caption: General Experimental Workflow for Cross-Coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heck Coupling | NROChemistry [nrochemistry.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 20. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 21. Stille Coupling | NROChemistry [nrochemistry.com]
- 22. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 23. chemistry.msu.edu [chemistry.msu.edu]
- 24. researchgate.net [researchgate.net]
- 25. rose-hulman.edu [rose-hulman.edu]
Application Notes and Protocols for Microwave-Assisted Suzuki Reactions with 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] The use of microwave irradiation has revolutionized this reaction by dramatically reducing reaction times from hours to minutes, often improving yields, and enhancing reproducibility.[1][3][4][5] This is achieved through efficient and rapid heating of the reaction mixture.[1][3] These application notes provide a detailed protocol for conducting microwave-assisted Suzuki coupling reactions utilizing 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, a versatile boronic acid ester.[2]
The advantages of employing microwave assistance in Suzuki reactions are significant and include:
-
Rapid Reaction Times: Microwave heating can accelerate reaction rates, decreasing synthesis times substantially.[1][5]
-
Improved Yields: Minimized byproduct formation due to rapid heating often leads to higher isolated yields.[1][5]
-
Enhanced Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures consistent results.[1][5]
Core Reaction and Reagents
The central transformation involves the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide (or triflate).
Key Reagents:
-
Boronic Acid Ester: this compound
-
Coupling Partner: Aryl or Heteroaryl Halide (e.g., Bromide, Iodide, Chloride) or Triflate
-
Palladium Catalyst: A variety of palladium catalysts can be effective. Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂.[6][7] The selection of the catalyst and corresponding ligand is crucial for reaction efficiency.
-
Base: An inorganic base is required to facilitate the transmetalation step. Common bases include K₂CO₃, K₃PO₄, Cs₂CO₃, and KOH.[1][6]
-
Solvent: A suitable solvent or solvent mixture is necessary to dissolve the reactants and facilitate heating. Common solvents for microwave Suzuki reactions include 1,4-dioxane/water, ethanol/water, and DMF/water.[1][5][6]
Experimental Protocols
The following is a general protocol for a microwave-assisted Suzuki reaction with this compound. This protocol should be optimized for specific substrates.
Materials:
-
This compound (1.0 - 1.5 equiv)
-
Aryl or Heteroaryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-dioxane/water, 2:1 v/v)
-
Microwave Reactor Vials (with stir bars)
-
Microwave Synthesizer
Procedure:
-
Vial Preparation: To a microwave reactor vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide (e.g., 0.5 mmol).
-
Reagent Addition: Add this compound (e.g., 0.75 mmol, 1.5 equiv).
-
Catalyst and Base: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0125 mmol, 2.5 mol%) and the base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 3 mL of 1,4-dioxane/water). The solvent should be degassed by bubbling with an inert gas like argon or nitrogen for 15-20 minutes prior to use.[5]
-
Sealing and Purging: Seal the vial and purge with an inert gas (argon or nitrogen) for several minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[5][6] The power should be set to allow for rapid heating to the target temperature.
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with an organic solvent such as ethyl acetate.
-
Purification: Filter the mixture through a pad of celite to remove the catalyst. The organic layer can then be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.
Data Presentation: Reaction Parameter Optimization
The following table summarizes typical conditions and outcomes for microwave-assisted Suzuki reactions, which can be used as a starting point for optimizing the coupling of this compound.
| Entry | Aryl Halide (1.0 equiv) | Catalyst (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (2) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | >95 |
| 2 | 4-Iodoanisole | Pd(dppf)Cl₂ (1) | Cs₂CO₃ | DMF/H₂O | 140 | 10 | >98 |
| 3 | 2-Chloropyridine | Pd(OAc)₂ (3) + SPhos (6) | K₃PO₄ | Ethanol/H₂O | 150 | 20 | 85 |
| 4 | 4-Bromoacetophenone | Pd EnCat™ 30 (5) | K₂CO₃ | Toluene/H₂O/EtOH | 120 | 10 | >98 |
| 5 | 3-Bromobenzonitrile | PEPPSI-iPr (1) | K₂CO₃ | Solvent-free | 110 | 10 | 91[8] |
Note: Yields are representative and will vary depending on the specific substrates and precise conditions used.
Visualizations
Experimental Workflow
Caption: Workflow for a typical microwave-assisted Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Microwave-assisted Suzuki reactions of this compound offer a rapid and efficient method for the synthesis of complex biaryl compounds. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these important transformations. The significant reduction in reaction time and potential for increased yields make this an attractive methodology for applications in drug discovery and materials science. Further optimization of catalyst, base, and solvent systems for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
Synthesis of Unsymmetrical Biaryls Using 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of unsymmetrical biaryls is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of C-C bonds. This application note details the use of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile as a stable and efficient coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of a variety of unsymmetrical biaryls. This reagent offers a practical alternative to more sensitive boronic acids, providing high yields and accommodating a wide range of functional groups. Its application is highlighted in the synthesis of key pharmaceutical intermediates, such as Perampanel, a selective non-competitive AMPA receptor antagonist.[1][2]
Application: Synthesis of Perampanel Intermediate
A key application of this compound is in the synthesis of Perampanel, an anti-epileptic drug. In a crucial step, it is coupled with 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridine-2-one to form the desired biaryl structure. This reaction demonstrates the utility of the reagent in the construction of complex, pharmaceutically active molecules.
Data Presentation: Substrate Scope and Yields
The following table summarizes the Suzuki-Miyaura coupling of this compound with various aryl halides. The data demonstrates the versatility of the reagent with a range of electronically and sterically diverse coupling partners.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridine-2-one | 3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one | 78%[2] |
| 2 | 4-Bromoanisole | 4-Methoxy-2'-cyanobiphenyl | ND |
| 3 | 4-Bromotoluene | 4-Methyl-2'-cyanobiphenyl | ND |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-2'-cyanobiphenyl | ND |
| 5 | 1-Bromo-3-nitrobenzene | 3-Nitro-2'-cyanobiphenyl | ND |
| 6 | 2-Bromonaphthalene | 2-(Naphthalen-2-yl)benzonitrile | ND |
| 7 | 3-Bromopyridine | 3-(Pyridin-3-yl)benzonitrile | ND |
ND: Not Determined from the provided search results. The table is illustrative of the expected scope and will be populated as more specific data becomes available through further research.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling Reaction:
This protocol is a general guideline for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 0.01-0.05 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, Dioxane, Toluene, DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical biaryl.
Specific Protocol: Synthesis of 3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one [2]
Materials:
-
3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridine-2-one (100 g)
-
This compound (125 g)
-
N,N-dimethylformamide (DMF) (1500 mL)
-
Potassium carbonate (44 g)
-
Tetrakis(triphenylphosphine)palladium(0) (4.2 g)
-
Ethyl acetate
Procedure:
-
In a 1 L round bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridine-2-one (100 g), this compound (125 g), and N,N-dimethylformamide (1500 mL) under an inert atmosphere.
-
Add potassium carbonate (44 g) and tetrakis(triphenylphosphine)palladium(0) (4.2 g) to the mixture.
-
Stir the reaction mixture at 115-125°C for 3 hours.
-
Remove the solvent under vacuum.
-
Add ethyl acetate to the residue and wash the organic layer.
-
Distill off the organic layer to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography to yield 78 g of Perampanel.
Visualizations
Experimental Workflow:
Caption: General workflow for the synthesis of unsymmetrical biaryls.
Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Reactions with 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the functional group tolerance in Suzuki-Miyaura cross-coupling reactions utilizing 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. This versatile reagent is a key building block in the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials.
Introduction to Functional Group Tolerance
The Suzuki-Miyaura cross-coupling reaction is renowned for its broad functional group tolerance, making it a powerful tool in modern organic synthesis. When employing this compound, this tolerance allows for the coupling of a wide array of functionalized aryl and heteroaryl halides. The stability of the dioxaborinane protecting group and the mild reaction conditions typically employed contribute to the compatibility with various substituents. This enables the late-stage functionalization of complex molecules, a crucial strategy in drug discovery and development.
Data Presentation: Functional Group Tolerance in Suzuki-Miyaura Coupling
The following table summarizes the compatibility of various functional groups in Suzuki-Miyaura reactions with this compound or its pinacol ester equivalent, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The yields provided are based on literature reports for analogous coupling reactions and serve as a strong indicator of the expected outcome with the dioxaborinane derivative.
| Functional Group on Coupling Partner | Coupling Partner Example | Product Structure | Yield (%) | Reference |
| Halogens (Cl, F) | 1-{3-bromo-4-chloro-5-[1-(R)-fluoropropyl]}phenylpiperazine | Excellent | [1] | |
| Nitrogen Heterocycles | 5-bromo-2,3'-bipyridine derivative | High | [1] | |
| Nitro (-NO₂) | 3-Nitrophenylboronic acid | 79 | [2] | |
| Amine (-NH₂) | p-Amino-phenyl boronic acid pinacol ester | 23 | [2] | |
| Alkoxy (-OR) | 4-Bromoanisole | High | [3] | |
| Ketone (C=O) | Not explicitly found with the target compound, but generally well-tolerated in Suzuki couplings. | |||
| Ester (-COOR) | Not explicitly found with the target compound, but generally well-tolerated in Suzuki couplings. | |||
| Aldehyde (-CHO) | Not explicitly found with the target compound, but can be sensitive; protection may be required. | |||
| Hydroxyl (-OH) | Not explicitly found with the target compound, but generally tolerated, though may require a stronger base. | |||
| Other Heterocycles (Thiophene) | 2-Benzo[b]thiopheneboronic acid | 45 | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl or heteroaryl halide with this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Water (if using a two-phase system)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe. If a two-phase system is used, add the degassed water. Finally, add the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a two-phase system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl or heteroaryl nitrile.
Example Protocol: Synthesis of a Biaryl Nitrile
This protocol is a representative example for the synthesis of 2-(4'-methoxyphenyl)benzonitrile.
Procedure:
-
In a 50 mL round-bottom flask, combine 4-bromoanisole (187 mg, 1.0 mmol), this compound (224 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
The flask is sealed with a rubber septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.
-
A degassed mixture of toluene (8 mL) and water (2 mL) is added via syringe.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol) is added under a stream of argon.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the key steps in a typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls [beilstein-journals.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a building block for AMPA receptor antagonists used in the treatment of neurological disorders.[1][2] Its boronic ester functionality makes it a versatile reagent in cross-coupling reactions, particularly Suzuki coupling. This document provides detailed protocols for the large-scale synthesis of this compound, summarizing quantitative data and outlining experimental workflows to facilitate its efficient production in a laboratory setting. The primary synthetic route involves the esterification of 2-cyanophenylboronic acid with 1,3-propanediol.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-(2-Cyanophenyl)-1,3,2-dioxaborinane, 2-Cyanophenylboronic acid 1,3-propanediol ester |
| CAS Number | 172732-52-4 |
| Molecular Formula | C10H10BNO2[1] |
| Molecular Weight | 187.00 g/mol |
| Appearance | White to light yellow powder or crystals[3] |
| Melting Point | 46-56°C |
Experimental Protocols
Two primary protocols for the synthesis of this compound have been reported, differing in their reaction conditions and purification methods.
Protocol 1: Crystallization-Based Purification
This protocol focuses on a straightforward reaction at room temperature followed by crystallization to isolate the final product.
Materials:
-
2-Cyanophenylboronic acid
-
1,3-Propanediol
-
Toluene
-
Heptane
-
An appropriate organic solvent for the initial phase (as per referenced patent)
Procedure:
-
To an organic phase containing 2-cyanophenylboronic acid, add 1,3-propanediol (approximately 1.05 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 1 hour.[1][4]
-
After the reaction is complete, separate and discard the aqueous phase.
-
Remove the organic solvent via rotary evaporation to obtain a residual oily substance.[1][4]
-
To induce crystallization, add a small volume of toluene followed by a larger volume of heptane to the oily residue.[1][4]
-
Collect the resulting crystals by filtration and wash them with heptane.
-
Dry the crystals to obtain the final product, this compound.[1][4]
Protocol 2: Dean-Stark and Chromatography-Based Purification
This protocol utilizes azeotropic removal of water to drive the reaction to completion, followed by purification using column chromatography.
Materials:
-
2-Cyanophenylboronic acid
-
1,3-Propanediol
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Silica Gel
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-cyanophenylboronic acid and 1,3-propanediol in anhydrous toluene.[4]
-
Reflux the reaction mixture for 24 hours, collecting the water that is azeotropically removed.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield a colorless oil.[4]
-
For an alternative workup, after 20 hours of stirring in dichloromethane (CH2Cl2), filter the solution to remove any solids.[4]
-
Dry the filtrate over anhydrous MgSO4, filter, and evaporate the solvent to yield a light-colored oil.[4]
-
Purify the crude product by silica gel chromatography, using dichloromethane as the eluent, to obtain the pure this compound.[4]
Data Presentation
The following table summarizes the quantitative data from the described protocols.
| Parameter | Protocol 1 | Protocol 2 (Toluene) | Protocol 2 (CH2Cl2) |
| Starting Material | 2-Cyanophenylboronic acid | 2-Cyanophenylboronic acid | 49.0 g (334 mmol) 2-Cyanophenylboronic acid |
| Reagent | 3.69 g (48.5 mmol) 1,3-Propanediol | 1,3-Propanediol | 25.9 g (340 mmol) 1,3-Propanediol |
| Solvent | Organic Phase / Toluene / Heptane | Anhydrous Toluene | Dichloromethane (CH2Cl2) |
| Reaction Time | 1 hour | 24 hours | 20 hours |
| Reaction Temperature | Room Temperature | Reflux | Not specified |
| Purification | Crystallization | Silica Gel Chromatography | Silica Gel Chromatography |
| Yield | 7.44 g (82.4%)[1][4] | 20%[4] | 35.7 g (57.2%)[4] |
| Final Product Form | Crystals | Colorless Oil | Clear Oil |
Experimental Workflow and Diagrams
The general workflow for the synthesis of this compound is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
The chemical transformation is illustrated in the following reaction diagram.
Caption: Reaction scheme for the formation of this compound.
References
Application Notes and Protocols for Organic Building Blocks in Materials Science
Introduction
Organic building blocks are fundamental molecular units that serve as the foundation for constructing more complex organic compounds and advanced materials.[1][2] These building blocks, which range from simple hydrocarbons to molecules with specific functional groups like carboxylic acids or amines, are essential in the tailored synthesis of materials with desired electronic, optical, or structural properties.[1][3] Their versatility is a cornerstone of innovation in materials science, enabling the development of materials for applications in electronics, energy storage, gas separation, and catalysis.[2][4] This document provides detailed application notes and protocols for the synthesis and characterization of two important classes of materials derived from organic building blocks: Metal-Organic Frameworks (MOFs) and materials for Organic Light-Emitting Diodes (OLEDs).
Application Note 1: Synthesis and Characterization of Metal-Organic Framework-5 (MOF-5)
1.1. Application Overview
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands (building blocks).[1] MOF-5, also known as IRMOF-1, is a prototypical example, composed of zinc oxide ([Zn4O]6+) clusters connected by 1,4-benzenedicarboxylate (BDC) linkers.[5] Its well-defined porous structure gives it a very high surface area, making it a prime candidate for applications in gas storage (e.g., hydrogen and carbon dioxide), gas purification, and catalysis.[1][5] The precise assembly of the organic BDC building block with the inorganic zinc cluster demonstrates a foundational principle of materials design.
1.2. Experimental Protocols
1.2.1. Protocol for Solvothermal Synthesis of MOF-5
This protocol is adapted from literature procedures for the solvothermal synthesis of MOF-5.[3][6][7]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Teflon-lined autoclave (25 mL)
Procedure:
-
In a beaker, dissolve 0.149 g (0.5 mmol) of Zinc nitrate hexahydrate and 0.0166 g (0.1 mmol) of terephthalic acid in 15 mL of DMF at room temperature.[6]
-
Stir the mixture until a clear, homogeneous solution is obtained.
-
Transfer the solution to a 25 mL Teflon-lined autoclave reactor.[6]
-
Seal the autoclave and place it in a preheated oven at 120 °C for 21 hours.[6][7]
-
After the reaction, allow the autoclave to cool down naturally to room temperature.
-
Collect the resulting colorless, cubic crystals by filtration.
-
Wash the collected crystals thoroughly with fresh DMF to remove any unreacted precursors.[6]
-
To activate the MOF-5, immerse the crystals in a solvent like chloroform or tetrahydrofuran (THF) for at least 48 hours, replacing the solvent several times. This process removes residual DMF from the pores.[1]
-
Dry the activated crystals under vacuum at a temperature up to 250 °C to ensure complete removal of guest solvent molecules.[7]
1.2.2. Protocol for Characterization of MOF-5
The synthesized MOF-5 should be characterized to confirm its structure, porosity, and thermal stability.
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure.
-
Grind a small sample of activated MOF-5 into a fine powder.
-
Mount the powder on a sample holder.
-
Record the diffraction pattern using a diffractometer (e.g., with Cu Kα radiation).
-
Compare the obtained pattern with the simulated pattern for MOF-5.
-
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Place a small amount (5-10 mg) of activated MOF-5 in a TGA crucible.
-
Heat the sample under a nitrogen atmosphere from room temperature to 600 °C at a ramp rate of 10 °C/min.
-
Analyze the weight loss curve to determine the temperature at which the framework decomposes.
-
-
Nitrogen Adsorption-Desorption Analysis: To determine the surface area and porosity.
-
Degas a sample of activated MOF-5 under vacuum at an elevated temperature (e.g., 150-250 °C) for several hours to remove any adsorbed species.
-
Perform N₂ adsorption-desorption measurements at 77 K.
-
Calculate the BET (Brunauer-Emmett-Teller) surface area from the adsorption data in the relative pressure range of 0.05 to 0.3.
-
1.3. Data Presentation
The following table summarizes the expected characterization data for successfully synthesized MOF-5.
| Characterization Technique | Parameter | Expected Result | Reference |
| Powder X-ray Diffraction (PXRD) | Key Diffraction Peaks (2θ) | ~6.8°, 9.6°, 13.7°, 15.4° | [5][7] |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature | Stable up to ~480 °C | [7] |
| Nitrogen Adsorption | BET Surface Area | 700 - 3000 m²/g (highly dependent on activation) | [7][8] |
1.4. Workflow Visualization
Caption: Workflow for the solvothermal synthesis and characterization of MOF-5.
Application Note 2: Synthesis and Characterization of Tris(8-hydroxyquinolinato)aluminum (Alq3) for OLEDs
2.1. Application Overview
Organic Light-Emitting Diodes (OLEDs) are a major application for functional organic materials. Tris(8-hydroxyquinolinato)aluminum (Alq3) is a benchmark material used extensively in OLEDs as both an electron transport and an emissive layer.[4][9] It is formed from the organic building block 8-hydroxyquinoline, which coordinates with a central aluminum ion.[10] Alq3 exhibits properties like thermal stability, good electron transport, and efficient green photoluminescence, making it a workhorse in the development of OLED displays and solid-state lighting.[4][11]
2.2. Experimental Protocols
2.2.1. Protocol for Synthesis of Alq3
This protocol describes a precipitation method for synthesizing Alq3.[4][12]
Materials:
-
8-hydroxyquinoline
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) or Aluminum Chloride (AlCl₃)
-
Ammonium hydroxide (NH₄OH) or Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Glacial acetic acid (optional, for initial dissolution)
Procedure:
-
Prepare Solution A: Dissolve 5 g of 8-hydroxyquinoline in a mixture of 25 mL of deionized water and 25 mL of glacial acetic acid. Stir until a clear orange solution is obtained. (Alternatively, a 0.3 M solution in ethanol can be prepared).[4][12]
-
Prepare Solution B: Dissolve 4.3 g of Al(NO₃)₃·9H₂O in deionized water to form a clear solution. (Alternatively, a 0.22 M solution of AlCl₃ in ethanol can be used).[4][12]
-
Add Solution B to Solution A while stirring.
-
Slowly add ammonium hydroxide solution dropwise to the resulting mixture with continuous, vigorous stirring. A yellow-green precipitate of Alq3 will form.[4]
-
Continue stirring for 10-15 minutes to ensure complete precipitation.
-
Collect the precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the product several times with deionized water and then with ethanol to remove unreacted starting materials and salts.[12]
-
Dry the purified yellow-green Alq3 powder in a vacuum oven at ~100 °C for 12 hours.[12] For higher purity, the product can be further purified by sublimation.[10]
2.2.2. Protocol for Characterization of Alq3
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of 8-hydroxyquinoline to the aluminum center.
-
Prepare a KBr pellet containing a small amount of the synthesized Alq3.
-
Record the IR spectrum and identify characteristic peaks for the Al-O and Al-N bonds and shifts in the aromatic ring vibrations.
-
-
Photoluminescence (PL) Spectroscopy: To determine the emission properties.
-
UV-Visible Absorption Spectroscopy: To determine the absorption properties.
-
Prepare a dilute solution of Alq3 in a suitable solvent.
-
Record the absorption spectrum to identify the main absorption bands.
-
2.3. Data Presentation
The following table summarizes expected characterization data for Alq3.
| Characterization Technique | Parameter | Expected Result | Reference |
| Photoluminescence (PL) | Peak Emission Wavelength | ~500-530 nm (Green Emission) | [11][13] |
| UV-Visible Absorption | Peak Absorption Wavelengths | ~279 nm, ~382 nm | [13] |
| FTIR Spectroscopy | Key Vibrational Bands (cm⁻¹) | ~1580 (C=C stretch), ~1460 (C-C/C-N stretch), ~1380 (C-O stretch) | [13] |
2.4. Workflow Visualization
Caption: Role of Alq3 as an Emissive and Electron Transport Layer in an OLED.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. One-Step Synthesis of High Pure Tris(8-hydroxyquinoline)aluminum for Optics and Photonics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iitk.ac.in [iitk.ac.in]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. jchemrev.com [jchemrev.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and characterization of the interpenetrated MOF-5 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chemical failure modes of AlQ3-based OLEDs: AlQ3 hydrolysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications [mdpi.com]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
Troubleshooting & Optimization
preventing protodeboronation of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, focusing on the prevention of its primary degradation pathway: protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic ester is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of benzonitrile, consuming your starting material and reducing the yield of your desired cross-coupling product. This reaction is particularly relevant for arylboronic acids and their esters, especially those with electron-withdrawing substituents, under conditions often used in cross-coupling reactions.
Q2: Is the 1,3,2-dioxaborinane ester of 2-cyanophenylboronic acid particularly unstable?
A2: While boronic esters are generally used to stabilize boronic acids, the stability of cyclic esters is nuanced. Studies have shown that six-membered ring boronic esters, such as the 1,3,2-dioxaborinane, can undergo hydrolysis more rapidly than their five-membered (e.g., pinacol) counterparts, especially under basic conditions.[1][2] This initial hydrolysis to the boronic acid can be a key step leading to protodeboronation.
Q3: How does the ortho-cyano group affect the stability of the molecule?
A3: The ortho-cyano group is electron-withdrawing, which can decrease the electron density at the ipso-carbon attached to the boron. This reduced nucleophilicity can slow down the desired transmetalation step in Suzuki-Miyaura coupling. If the rate of the desired coupling reaction is slow, the boronic ester is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.
Q4: Can I use this compound directly in Suzuki-Miyaura coupling reactions?
A4: Yes, this boronic ester can be used directly. However, due to its potential for instability, careful selection of reaction conditions is crucial to minimize protodeboronation and maximize the yield of the desired product.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of cross-coupling product and formation of benzonitrile. | Protodeboronation of the boronic ester. | 1. Switch to Anhydrous Conditions: The presence of water is a key factor in the hydrolysis of the boronic ester, which is often a prelude to protodeboronation.[1][3] Utilizing rigorously dried solvents and reagents can significantly suppress this side reaction. 2. Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as K₃PO₄ or CsF. 3. Optimize Catalyst System: A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation pathway. Consider using modern palladium precatalysts with bulky, electron-rich phosphine ligands. 4. Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. |
| Inconsistent reaction outcomes. | Variable quality or degradation of the boronic ester. | 1. Check Purity: Analyze the purity of your this compound by NMR before use to ensure it has not degraded during storage. 2. Proper Storage: Store the compound under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place. 3. Use Fresh Reagent: If possible, use freshly prepared or recently purchased reagent for critical reactions. |
| Reaction is sluggish, leading to prolonged reaction times and increased side products. | Inefficient transmetalation due to the electron-withdrawing nature of the cyano group. | 1. Increase Catalyst Loading: A modest increase in the palladium catalyst loading may improve the rate of the desired coupling reaction. 2. Ligand Screening: Experiment with different phosphine ligands to find one that accelerates the transmetalation step for this specific substrate. Buchwald-type biarylphosphine ligands are often effective. 3. Consider a "Slow-Release" Strategy: While more synthetically demanding, converting the boronic acid to a more stable derivative like a MIDA boronate can provide a slow release of the active boronic acid into the reaction, minimizing its concentration and thus decomposition. |
Experimental Protocols
Protocol 1: General Anhydrous Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide under anhydrous conditions.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq, finely ground)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Thoroughly flame-dry all glassware and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, this compound, the anhydrous base, the palladium precatalyst, and the phosphine ligand.
-
Solvent Addition: Add the anhydrous solvent via a syringe.
-
Inert Atmosphere: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways of hydrolysis/protodeboronation and desired Suzuki-Miyaura coupling.
Caption: A logical workflow for troubleshooting protodeboronation in your experiments.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
minimizing homocoupling side reactions in Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling and other side reactions in your Suzuki-Miyaura cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem?
A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid or organoborane reagent react with each other to form a symmetrical biaryl compound.[1] This side reaction is problematic as it consumes the boronic acid reagent, reducing the yield of the desired cross-coupled product. It also complicates the purification process due to the formation of this key impurity.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main drivers of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[2][3] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also lead to direct homocoupling of the boronic acid.[1][2]
Q3: How does the choice of palladium catalyst and ligand influence the formation of the homocoupling byproduct?
A3: The selection of the palladium source and the accompanying ligand is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂.[1] If a Pd(II) source is used, an in-situ reduction to Pd(0) is required, which can sometimes be promoted by the homocoupling of the boronic acid itself.
Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended for minimizing homocoupling.[4] These ligands accelerate the desired reductive elimination step of the catalytic cycle, which outpaces the side reactions leading to homocoupling.[4]
Q4: What is the role of the base in the Suzuki reaction, and how does its choice affect homocoupling?
A4: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[5] While necessary, the choice and strength of the base can influence the extent of side reactions. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[1][4] An excessively strong base or high concentrations of hydroxide ions can sometimes promote the decomposition of the boronic acid or the catalyst, which may increase the likelihood of side product formation. The optimal base is often substrate-dependent and may require screening.
Q5: Can the type of boronic acid derivative used help in minimizing homocoupling?
A5: Yes, the stability of the organoboron reagent is a key factor. Boronic acids can be susceptible to decomposition under reaction conditions. Using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA (N-methyliminodiacetic acid) boronates, can suppress side reactions like homocoupling.[1] These derivatives provide a slower, more controlled release of the boronic acid into the catalytic cycle, which can disfavor the pathways leading to homocoupling.
Troubleshooting Guides
Problem: Significant Formation of Boronic Acid Homocoupling Product
This guide provides a systematic approach to troubleshoot and minimize the formation of the homocoupling byproduct in your Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following tables summarize how different reaction parameters can influence the extent of homocoupling. Note that the quantitative data is compiled from various sources and should be used as a general guide, as results can be substrate-dependent.
Table 1: Effect of Dissolved Oxygen on Homocoupling
| Dissolved Oxygen (ppm) | Homocoupling Product (%) |
| 3.3 | 0.18 |
| 2.2 | 0.18 |
| 0.5 | 0.071 |
| Data adapted from a study on the synthesis of LY451395, demonstrating a clear correlation between lower oxygen levels and reduced homocoupling.[3] |
Table 2: Qualitative Comparison of Palladium Sources
| Palladium Source | Oxidation State | General Impact on Homocoupling |
| Pd(OAc)₂, PdCl₂ | Pd(II) | Higher potential for homocoupling, especially with inefficient reduction. |
| Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) | Generally lower incidence of homocoupling. |
Table 3: Qualitative Effect of Ligand Type on Homocoupling
| Ligand Type | Examples | General Impact on Homocoupling |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos | Tend to suppress homocoupling by promoting rapid reductive elimination. |
| Less Bulky/Electron-Donating Phosphines | PPh₃ | May be less effective at preventing homocoupling, especially with challenging substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Can be very effective in minimizing homocoupling due to their strong electron-donating properties. |
Table 4: Qualitative Impact of Common Bases on Suzuki Reactions
| Base | Strength | General Observations |
| K₃PO₄ | Strong | Often effective for challenging couplings and can help minimize side reactions. |
| Cs₂CO₃ | Strong | Highly effective but more expensive; can be beneficial for difficult substrates. |
| K₂CO₃ | Moderate | A common and effective base for a wide range of Suzuki couplings. |
| Na₂CO₃ | Moderate | Another widely used and cost-effective base. |
Experimental Protocols
Protocol 1: Rigorous Degassing of Solvents
Objective: To remove dissolved oxygen from reaction solvents, a critical step in minimizing homocoupling.
Method 1: Sparging with Inert Gas
-
Apparatus Setup: Assemble your reaction flask with a stir bar and a septum. Insert a long needle connected to a nitrogen or argon gas line, ensuring the needle tip is below the solvent surface. Have a second, shorter needle inserted through the septum to act as a vent.
-
Procedure: Add the solvent to the flask and begin stirring. Bubble a steady stream of the inert gas through the solvent for at least 30 minutes. For larger volumes, a longer sparging time is recommended. After sparging, remove the gas inlet needle while maintaining a positive pressure of the inert gas in the flask.
Method 2: Freeze-Pump-Thaw
This method is more rigorous and suitable for highly oxygen-sensitive reactions.
-
Freeze: Place the flask containing the solvent in a bath of liquid nitrogen until the solvent is completely frozen.
-
Pump: Connect the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Thaw: Close the connection to the vacuum line and allow the solvent to thaw completely. You may hear gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing. After the final cycle, backfill the flask with an inert gas.
Protocol 2: Catalyst and Ligand Screening
Objective: To identify the optimal palladium catalyst and ligand combination to maximize the yield of the desired cross-coupled product and minimize homocoupling.
Procedure:
-
Array Setup: In a glovebox or under an inert atmosphere, arrange a series of reaction vials or a multi-well plate.
-
Reagent Preparation: Prepare stock solutions of your aryl halide, boronic acid, and base in a degassed solvent.
-
Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and/or a different phosphine ligand (e.g., PPh₃, XPhos, SPhos). Ensure accurate dispensing of catalyst and ligand amounts.
-
Reaction Initiation: Add the stock solutions of the aryl halide, boronic acid, and base to each vial.
-
Reaction and Monitoring: Seal the vials and place the plate on a heating block with stirring. Monitor the progress of each reaction at set time points using an appropriate analytical technique (e.g., LC-MS, GC, or TLC) to determine the ratio of the desired product to the homocoupling byproduct.
-
Analysis: Compare the results from each reaction to identify the catalyst/ligand system that provides the best outcome.
Protocol 3: Use of Potassium Formate as a Mild Reducing Agent
Objective: To reduce Pd(II) species to the active Pd(0) catalyst in situ, thereby suppressing the homocoupling pathway, when using a Pd(II) precatalyst.
Procedure:
-
Reaction Setup: In a flask under an inert atmosphere, combine the aryl halide, boronic acid, base, and potassium formate (1-2 equivalents relative to the palladium catalyst).
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Catalyst Addition: Add the Pd(II) precatalyst (e.g., Pd(OAc)₂) to the mixture.
-
Reaction: Proceed with the reaction as you normally would, heating and stirring as required. The potassium formate will help to ensure that the Pd(II) is efficiently reduced to Pd(0) at the start of the reaction.[3]
Mandatory Visualizations
Catalytic Cycles: Desired Coupling vs. Unwanted Homocoupling
Caption: Competing pathways: the desired Suzuki cycle (left) and the homocoupling side reaction (right).
References
Technical Support Center: Purification of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile by Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile by crystallization.
Troubleshooting Guides
Issue 1: The product oils out instead of crystallizing.
Symptoms:
-
Formation of a viscous, non-crystalline oil upon cooling or addition of an anti-solvent.
-
The oil may solidify into an amorphous mass upon further cooling, but not as distinct crystals.
Possible Causes & Solutions:
-
High concentration of impurities: Impurities can inhibit crystal lattice formation.
-
Solution: Consider a pre-purification step. While silica gel chromatography can be challenging for boronic esters, a silica gel plug filtration using dichloromethane (DCM) as the eluent can remove some impurities.[1]
-
-
Inappropriate solvent system: The solvent system may not be optimal for inducing crystallization.
-
Solution: Experiment with different solvent/anti-solvent combinations. A common and effective system is dissolving the crude oil in a minimal amount of a good solvent like toluene, followed by the gradual addition of a poor solvent (anti-solvent) like heptane or hexane to induce precipitation.[1][2]
-
-
Cooling rate is too fast: Rapid cooling can favor oiling out over crystallization.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.
-
-
Supersaturation is too high: A very high concentration of the product can lead to oiling out.
-
Solution: Use a slightly larger volume of the solvent to dissolve the crude product initially.
-
Issue 2: Low or no crystal formation upon cooling.
Symptoms:
-
The solution remains clear even after cooling and standing for an extended period.
-
Only a very small amount of solid precipitates.
Possible Causes & Solutions:
-
Solution is not sufficiently supersaturated: The concentration of the product is too low for crystallization to occur.
-
Solution: Carefully evaporate some of the solvent to increase the concentration. If using a solvent/anti-solvent system, add more anti-solvent.
-
-
Lack of nucleation sites: Spontaneous crystal formation can be slow.
-
Solution: Introduce a seed crystal of pure this compound if available. Alternatively, scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[3]
-
-
Product is highly soluble in the chosen solvent: The solvent may be too good, preventing precipitation even at low temperatures.
-
Solution: Add an anti-solvent to reduce the overall solubility.
-
Issue 3: The crystallized product has low purity.
Symptoms:
-
Analytical data (e.g., NMR, HPLC) shows the presence of significant impurities after crystallization.
-
The melting point of the crystals is broad and lower than the literature value (46-56 °C).[1][2]
Possible Causes & Solutions:
-
Impurities co-precipitated with the product: Some impurities may have similar solubility profiles to the desired compound.
-
Solution: Perform a second recrystallization. Dissolve the crystals in a minimal amount of a suitable hot solvent and allow them to recrystallize slowly.
-
-
Incomplete removal of the mother liquor: The residual solvent contains dissolved impurities.
-
Hydrolysis of the boronic ester: Boronic esters can be sensitive to water and may hydrolyze back to the boronic acid.
-
Solution: Use anhydrous solvents and store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the crystallization of this compound?
A1: A widely used and effective solvent system is a mixture of toluene and heptane.[1][2] The crude product, which is often an oil, can be dissolved in a small amount of toluene, followed by the addition of heptane as an anti-solvent to induce crystallization.[1][2]
Q2: My crude product is an oil. Can I still crystallize it directly?
A2: Yes, it is common for the crude product to be an oily substance.[1][2] This oil can be dissolved in a suitable solvent and then crystallized, often by the addition of an anti-solvent.
Q3: How can I improve the yield of my crystallization?
A3: To improve the yield, ensure that you are using the minimum amount of the "good" solvent necessary to dissolve the product, especially if heating. After crystallization, cool the mixture in an ice bath to maximize precipitation before filtering. Be mindful not to wash the collected crystals with a solvent in which they are soluble.
Q4: What are the storage conditions for purified this compound?
A4: The compound is hygroscopic and should be stored under an inert gas like nitrogen or argon at a temperature of 2-8°C.[2]
Experimental Protocols
Protocol 1: Crystallization from Toluene/Heptane
This protocol is adapted from reported procedures for the purification of this compound.[1][2]
-
Dissolution: To the crude this compound, which may be an oily residue, add a minimal amount of toluene to dissolve the material completely. Gentle warming may be applied if necessary.
-
Induce Crystallization: While stirring, slowly add heptane to the solution. Continue adding heptane until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystallization: Allow the mixture to stand at room temperature to let the crystals grow. For maximal recovery, subsequently cool the flask in an ice bath for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of cold heptane to remove any residual mother liquor.[1][2]
-
Drying: Dry the crystals under vacuum to a constant weight.
Quantitative Data
| Parameter | Value | Reference |
| Melting Point | 46-56 °C | [1][2] |
| Yield | 82.4% | [1][2] |
| Purity (Post-crystallization) | 99.6% (impurity at 0.40%) | [1][2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
Diagrams
Caption: Troubleshooting workflow for the crystallization of this compound.
References
Technical Support Center: 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile in Suzuki-Miyaura Coupling
Welcome to the technical support center for 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as 2-Cyanophenylboronic acid 1,3-propanediol ester, is a boronic ester derivative.[1][2] It serves as a key building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][3] Its unique structure, featuring a benzonitrile group, allows for the introduction of this moiety into complex molecules.[3] A significant application is in the synthesis of Perampanel, a selective noncompetitive AMPA receptor antagonist used in the treatment of neurological diseases.[2][4]
Q2: What are the advantages of using a boronic ester like this compound over the corresponding boronic acid?
A2: Boronic esters, such as the 1,3-propanediol ester, offer several advantages over their corresponding boronic acids in Suzuki-Miyaura couplings. They generally exhibit greater stability, which can lead to a longer shelf life and reduced decomposition during the reaction. This increased stability can help to minimize side reactions like protodeboronation (loss of the boron group), which is a common issue with boronic acids, potentially leading to higher and more reproducible yields.
Q3: Can the cyano group in this compound interfere with the Suzuki-Miyaura coupling reaction?
A3: The presence of a nitrile (cyano) group can influence the outcome of Suzuki-Miyaura reactions. While it is generally a well-tolerated functional group, under certain conditions, the nitrogen lone pair could potentially coordinate to the palladium catalyst. However, studies on nitrile-functionalized catalysts suggest that the nitrile group can in some cases enhance catalytic activity. The electronic and steric properties of the benzonitrile group can be leveraged to fine-tune reaction conditions for improved yield and selectivity.[3]
Troubleshooting Guide
Low yields in Suzuki-Miyaura coupling reactions using this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | - Ensure you are using a fresh, high-quality palladium catalyst. - Consider using a pre-catalyst that is more resistant to air and moisture. - Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). | The Pd(0) species is the active catalyst and is prone to oxidation. An inactive catalyst is a common reason for reaction failure. |
| Inappropriate Base | - The choice of base is critical. If using a carbonate (e.g., K₂CO₃, Cs₂CO₃), ensure it is finely powdered and anhydrous. - Try a stronger base like a phosphate (e.g., K₃PO₄) or a fluoride (e.g., CsF). - The base is necessary to activate the boronic ester for transmetalation. | The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Poor Solvent Choice | - If using a single solvent system (e.g., toluene, dioxane), consider adding a co-solvent like water. A mixture of an organic solvent and water often improves the solubility of both the organic reactants and the inorganic base.[5] - Degas the solvent thoroughly before use to remove dissolved oxygen. | Solvent polarity and the ability to dissolve all reaction components are crucial for efficient coupling. Oxygen can lead to catalyst deactivation and homocoupling of the boronic ester. |
| Sub-optimal Temperature | - If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 60-100 °C). - For thermally sensitive substrates, a lower temperature with a more active catalyst/ligand system may be necessary. | The rates of oxidative addition, transmetalation, and reductive elimination are all temperature-dependent. |
| Reagent Quality | - Verify the purity of your this compound and the aryl halide. Impurities can inhibit the catalyst. | High-purity starting materials are essential for clean and high-yielding reactions. |
Problem 2: Presence of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Step |
| Homocoupling of Boronic Ester | - Inadequate degassing of the reaction mixture, leading to the presence of oxygen. - Use of a Pd(II) source without a reducing agent. | - Purge the reaction vessel and solvents with an inert gas (e.g., argon or nitrogen) for an extended period. - If using a Pd(II) salt, the reaction conditions must favor its in-situ reduction to Pd(0). |
| Protodeboronation (loss of boron group) | - Presence of excess water or acidic impurities. - Prolonged reaction times at high temperatures. | - Use anhydrous solvents and bases. - Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. |
| Dehalogenation of Aryl Halide | - Presence of water or other proton sources. - Certain phosphine ligands can promote this side reaction. | - Ensure anhydrous conditions. - If dehalogenation is significant, consider screening different phosphine ligands. |
Data Summary
The following tables provide a summary of typical reaction conditions and their impact on yield for Suzuki-Miyaura couplings. Note that optimal conditions are highly substrate-dependent.
Table 1: Effect of Palladium Catalyst on Yield
| Catalyst | Ligand | Typical Loading (mol%) | Relative Yield | Notes |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 2-5 | Good to Excellent | A common and effective catalyst, but can be sensitive to air. |
| Pd(OAc)₂ | PPh₃ or other phosphine | 1-3 | Good to Excellent | A stable Pd(II) source that is reduced in situ. The choice of ligand is crucial.[4] |
| PdCl₂(dppf) | dppf (integrated) | 1-3 | Excellent | Often highly effective for challenging substrates and less prone to side reactions. |
| Buchwald Precatalysts | Biarylphosphine | 1-2 | Excellent | Air- and moisture-stable precatalysts that are highly active at lower temperatures. |
Table 2: Effect of Base and Solvent on Yield
| Base | Solvent System | Temperature (°C) | Relative Yield | Notes |
| K₂CO₃ | Toluene/Water (4:1) | 80-100 | Good | A standard and cost-effective choice. |
| Cs₂CO₃ | Dioxane | 90-110 | Excellent | Often provides higher yields but is more expensive. |
| K₃PO₄ | THF/Water (4:1) | 60-80 | Excellent | A strong base that can be effective at lower temperatures. |
| Na₂CO₃ | Ethanol/Water (1:1) | Reflux | Good | A common choice for more polar substrates. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, base, and palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields in Suzuki-Miyaura reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of Aryl Boronic Esters in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the low reactivity of aryl boronic esters in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My Suzuki-Miyaura reaction with an aryl boronic ester is showing low to no conversion. What are the primary factors I should investigate?
Answer:
Low conversion in Suzuki-Miyaura reactions involving aryl boronic esters often stems from a few critical areas. A systematic approach to troubleshooting is recommended. The primary factors to investigate are the catalyst system (palladium source and ligand), the base and solvent combination, and the integrity of your starting materials. Sub-optimal conditions in any of these areas can lead to a stalled or sluggish reaction.
Start by verifying the quality and activity of your palladium catalyst and ligand. Ensure your aryl boronic ester and aryl halide are pure and have not degraded. Oxygen contamination is a common issue that can deactivate the catalyst, so proper degassing of your solvent and running the reaction under an inert atmosphere are crucial.[1]
Here is a logical workflow to diagnose the issue:
Question 2: I am working with a sterically hindered or electron-deficient aryl boronic ester and observing poor reactivity. How can I improve the yield?
Answer:
Sterically hindered and electron-deficient aryl boronic esters are notoriously challenging substrates in Suzuki-Miyaura couplings. These challenges can often be overcome by careful selection of the catalyst, ligand, and reaction conditions.
For these difficult couplings, standard catalysts like Pd(PPh₃)₄ may be insufficient. The use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), is highly recommended.[1] These ligands promote the rate-limiting oxidative addition step and stabilize the active catalytic species. Using pre-formed, air-stable palladium precatalysts (e.g., XPhos Pd G3 or G4) can also ensure the presence of the active Pd(0) species.
A stronger base is often required to facilitate the transmetalation of these less reactive boronic esters. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium or potassium carbonate.[1][2]
Increasing the reaction temperature can also help to overcome the higher activation energy associated with these challenging substrates. However, be mindful that higher temperatures can also lead to catalyst decomposition and an increase in side reactions.
| Parameter | Recommendation for Challenging Substrates | Rationale |
| Catalyst | Palladium precatalysts with bulky, electron-rich ligands (e.g., XPhos Pd G3/G4) | Enhances oxidative addition and catalyst stability. |
| Ligand | Buchwald-type phosphines (SPhos, XPhos, RuPhos) | Promotes reaction of sterically hindered and electron-deficient partners.[1] |
| Base | Stronger inorganic bases (K₃PO₄, Cs₂CO₃) | Facilitates the difficult transmetalation step.[1][2] |
| Solvent | Aprotic polar solvents (e.g., Dioxane, Toluene, 2-MeTHF), often with water | Affects reagent solubility and catalyst activity.[2] |
| Temperature | Elevated (80-110 °C) | Helps overcome the activation energy barrier.[1] |
Question 3: I am observing significant protodeboronation of my aryl boronic ester. What are the best strategies to prevent this side reaction?
Answer:
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common and problematic side reaction, especially with electron-rich or heteroaryl boronic esters.[1][3] This process is often promoted by the presence of water and a strong base.
To mitigate protodeboronation, consider the following strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be effective.[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and bases can significantly reduce protodeboronation.[1]
-
Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, consider switching from a boronic ester to a more stable boron derivative. Potassium organotrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates are excellent alternatives that are significantly more resistant to protodeboronation.[4]
| Boron Reagent | Stability to Protodeboronation | Handling |
| Aryl Boronic Acid | Low | Can be difficult to purify and store. |
| Aryl Boronic Ester (e.g., Pinacol) | Moderate | Generally more stable than boronic acids. |
| Potassium Aryltrifluoroborate | High | Crystalline, free-flowing solids, stable to air and moisture.[4] |
| Aryl MIDA Boronate | High | Stable to chromatography and can be handled in air. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Challenging Aryl Boronic Ester
This protocol is a starting point for the coupling of a sterically hindered or electron-deficient aryl boronic ester with an aryl chloride, employing a highly active catalyst system.
Materials:
-
Aryl boronic ester (1.0 equiv)
-
Aryl chloride (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
1,4-Dioxane/water (10:1), degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl boronic ester, aryl chloride, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the XPhos Pd G3 catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation and Use of a Potassium Aryltrifluoroborate
This protocol describes the conversion of an aryl boronic acid to a more stable potassium aryltrifluoroborate salt and its subsequent use in a Suzuki-Miyaura coupling.
Part A: Synthesis of Potassium Phenyltrifluoroborate
-
Dissolve phenylboronic acid (1.0 equiv) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv) to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Isolate the white solid by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.[4]
Part B: Suzuki-Miyaura Coupling using Potassium Phenyltrifluoroborate
-
To a reaction vessel, add potassium phenyltrifluoroborate (1.05 equiv), the aryl halide (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), RuPhos (4 mol%), and cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Evacuate the vessel and backfill with nitrogen.
-
Add a degassed 9:1 mixture of THF and water.
-
Heat the reaction mixture to 85 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura reaction? A1: The base is crucial for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R-B(OR)₂(OH)]⁻), which then transfers its organic group to the palladium center. The choice and strength of the base can significantly influence the reaction rate and yield.[1][2]
Q2: Can I use aryl chlorides as coupling partners with aryl boronic esters? A2: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond.[5] Successful coupling with aryl chlorides typically requires more forcing conditions, such as higher temperatures and highly active catalyst systems with bulky, electron-rich ligands (e.g., Buchwald or N-heterocyclic carbene (NHC) ligands).
Q3: Why is degassing the solvent important? A3: Oxygen can deactivate the active Pd(0) catalyst through oxidation to Pd(II) and can also lead to the oxidative homocoupling of the boronic ester, forming a biaryl byproduct (R'-R').[1] Thoroughly degassing the solvent and maintaining an inert atmosphere (nitrogen or argon) throughout the reaction is critical to prevent catalyst deactivation and unwanted side reactions.
Q4: My reaction is biphasic (e.g., toluene and water), and the conversion is slow. What can I do? A4: Slow reaction rates in biphasic systems are often due to poor mass transfer between the two phases. Ensure vigorous stirring to maximize the interfacial area. The addition of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), can dramatically accelerate the reaction by facilitating the transfer of the boronate anion from the aqueous phase to the organic phase where the catalyst resides.[2]
Q5: Are there alternatives to palladium catalysts for this reaction? A5: While palladium is the most common and versatile catalyst for Suzuki-Miyaura couplings, other transition metals like nickel and iron have been explored. Nickel catalysts, in particular, have shown promise for the coupling of less reactive electrophiles.[6] Iron-catalyzed cross-coupling reactions have also been developed as a more sustainable alternative, though they are currently less general than palladium-based systems.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile in Suzuki-Miyaura cross-coupling reactions. This document provides troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to ensure successful and efficient reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a stable boronic acid surrogate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as an efficient coupling partner for introducing a 2-cyanophenyl group onto various aromatic and heteroaromatic scaffolds. A notable application is in the synthesis of Perampanel, an AMPA receptor antagonist used in the treatment of neurological disorders.[1]
Q2: What are the advantages of using the 1,3,2-dioxaborinane protecting group over a free boronic acid?
A2: The 1,3,2-dioxaborinane group is a six-membered cyclic ester that offers enhanced stability compared to the corresponding free boronic acid. This increased stability can prevent premature decomposition and side reactions such as protodeboronation, particularly under strenuous reaction conditions or during prolonged storage.
Q3: How does the choice of base influence the Suzuki-Miyaura coupling reaction with this compound?
A3: The base is a critical component of the Suzuki-Miyaura reaction, playing a key role in the activation of the boronic ester for transmetalation. The selection of an appropriate base can significantly affect the reaction's yield, rate, and the prevalence of side reactions. Generally, inorganic bases such as carbonates (e.g., Na₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are effective.[2][3] The optimal base often depends on the specific substrates and solvent system being used.
Q4: What is the role of the solvent in these reactions?
A4: The solvent influences the solubility of reactants, the stability of the catalyst, and the rate of the reaction.[4] For Suzuki-Miyaura couplings, a variety of solvents can be employed, often as a mixture with water. Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic hydrocarbons like toluene. The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[5]
Q5: Can the nitrile group on the benzonitrile moiety interfere with the reaction?
A5: The nitrile group is generally well-tolerated in Suzuki-Miyaura coupling reactions. However, under harsh basic or acidic conditions, it could potentially undergo hydrolysis. It is advisable to monitor for any unwanted side reactions involving the nitrile group, especially during reaction optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Catalyst System: The palladium catalyst may be inactive or unsuitable for the specific substrates. 2. Inappropriate Base: The base may be too weak to activate the boronic ester or may not be sufficiently soluble in the reaction medium. 3. Suboptimal Solvent: Poor solubility of reactants can hinder the reaction. 4. Reaction Temperature Too Low: Insufficient thermal energy can lead to slow or stalled reactions. | 1. Catalyst Screening: Test different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands. For challenging couplings, consider more advanced catalyst systems. 2. Base Screening: Evaluate a range of bases such as K₂CO₃, Na₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered to maximize surface area. 3. Solvent Optimization: Try different solvent systems, including mixtures like dioxane/water or THF/water, to improve solubility.[5] 4. Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition. |
| Significant Formation of Side Products (e.g., Homocoupling) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic ester. 2. Catalyst Decomposition: The palladium catalyst may be decomposing to palladium black. 3. Suboptimal Reaction Conditions: The chosen base or solvent may favor side reactions. | 1. Degassing: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. 2. Ligand Selection: Use a suitable phosphine ligand to stabilize the palladium catalyst. 3. Condition Optimization: Re-evaluate the base and solvent combination. Sometimes a milder base or a different solvent can suppress side reactions. |
| Protodeboronation (Loss of the Boronic Ester) | 1. Presence of Protic Impurities: Water or other protic impurities can lead to the cleavage of the C-B bond. 2. Harsh Basic Conditions: Strong bases can promote protodeboronation. | 1. Anhydrous Conditions: If protodeboronation is a major issue, consider running the reaction under anhydrous conditions using an anhydrous base. 2. Milder Base: Switch to a milder base, such as KF or K₃PO₄. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction. 3. Stoichiometry Imbalance: An incorrect ratio of reactants can lead to an incomplete reaction. | 1. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction until the starting material is consumed. 2. Add Fresh Catalyst: In some cases, adding a fresh portion of the catalyst can restart a stalled reaction. 3. Verify Stoichiometry: Carefully check the equivalents of all reactants. A slight excess of the boronic ester (e.g., 1.1-1.2 equivalents) is often beneficial. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the specific conditions may be required for different substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., PPh₃, 4-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizing Reaction Optimization
The following diagrams illustrate key concepts in optimizing Suzuki-Miyaura reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura reactions.
References
storage conditions to ensure stability of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
Technical Support Center: 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
This guide provides essential information on the storage, stability, and troubleshooting for this compound to ensure its optimal performance in your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Several sources recommend refrigeration (2-8°C) and storage under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture and atmospheric oxygen.[2]
Q2: Why is storage under an inert atmosphere recommended?
Organoboron compounds, including boronic esters, can be susceptible to oxidation.[3][4] Additionally, this compound is hygroscopic. An inert atmosphere displaces oxygen and moisture, minimizing the risk of oxidative degradation and hydrolysis, thereby preserving the compound's purity and reactivity.
Q3: What happens if the compound is exposed to moisture?
Exposure to moisture can lead to hydrolysis of the dioxaborinane ring, converting the ester back to 2-cyanophenylboronic acid and 1,3-propanediol. This degradation will negatively impact its performance in subsequent reactions, such as Suzuki-Miyaura cross-couplings.
Q4: What are the visible signs of compound degradation?
Signs of potential degradation include:
-
Change in appearance: A shift from a white or light-yellow crystalline powder to a discolored or clumpy solid.[5][6]
-
Poor Solubility: Difficulty dissolving in solvents where it was previously soluble.
-
Inconsistent Experimental Results: Reduced yield or failure in reactions where the compound is a key reagent.
Q5: Is this compound sensitive to light?
Yes, storage in a dark place is recommended to prevent potential light-induced degradation.[1] Always store the container in a cabinet or use an amber vial.
Q6: What materials or chemicals are incompatible with this compound?
The compound should be stored away from strong oxidizing agents and water/moisture.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or no yield in a cross-coupling reaction. | Compound degradation due to improper storage (hydrolysis or oxidation). | 1. Verify the integrity of the compound using the Quality Assessment Protocol below. 2. Use a fresh, unopened vial of the compound if possible. 3. Ensure all reaction solvents are anhydrous. |
| The material has changed color and/or become clumpy. | Significant degradation has likely occurred from exposure to air and moisture. | 1. It is highly recommended to discard the material and use a new batch. 2. If a new batch is unavailable, purification (e.g., recrystallization) may be attempted, but the product's identity and purity must be rigorously confirmed by analytical methods (NMR, LC-MS, melting point) before use. |
| Inconsistent analytical results (e.g., NMR, LC-MS). | The presence of impurities from partial degradation. | 1. Review storage and handling procedures. 2. Purify the material to remove impurities. 3. Always handle the compound under an inert atmosphere to prevent further degradation. |
Data Presentation: Recommended Storage Conditions
For optimal stability, adhere to the following storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen and hydrolysis from moisture. |
| Container | Tightly Sealed, Opaque or Amber Vial | Prevents exposure to moisture and air; protects from light.[1][7] |
| Location | Dry, Well-Ventilated, Dark Place | Ensures a stable environment free from moisture, reactive fumes, and light.[1][7] |
| Avoid | Proximity to Strong Oxidizing Agents & Moisture | Prevents chemical incompatibility reactions and hydrolysis.[1] |
Experimental Protocols
Protocol: Quality Assessment of this compound
Objective: To verify the purity and integrity of the compound when degradation is suspected.
Methodology:
-
Visual Inspection:
-
Melting Point Analysis:
-
Measure the melting point of a small sample using a calibrated apparatus.
-
Compare the observed melting point range to the literature value (reported values vary, e.g., 46-56°C).[8]
-
A broad or depressed melting point range compared to a reliable standard indicates the presence of impurities.
-
-
¹H NMR Spectroscopy:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Confirm the presence of characteristic peaks for this compound.
-
Look for the absence of significant impurity peaks. Key impurities to look for are 1,3-propanediol (from hydrolysis) and 2-cyanophenylboronic acid.
-
Integrate the peaks to quantify the level of impurities if present.
-
-
Mandatory Visualization
Troubleshooting Workflow for Stability Issues
The following diagram outlines the logical steps to troubleshoot experiments when the stability of this compound is .
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 2-(1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE | 172732-52-4 [chemicalbook.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 5. This compound, 98% 172732-52-4 India [ottokemi.com]
- 6. This compound, 98% 172732-52-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Dioxaborinane Esters - Stability and Reactivity in the Presence of Water
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of water on the stability and reactivity of dioxaborinane esters. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for dioxaborinane esters in the presence of water?
A1: The most common degradation pathway for dioxaborinane esters in the presence of water is hydrolysis. This reaction involves the cleavage of the boronic ester bond to yield the corresponding boronic acid and the diol. Other potential degradation pathways, especially under specific reaction conditions, include oxidation of the carbon-boron bond and protodeboronation, where the boronic ester group is replaced by a hydrogen atom.
Q2: How does the structure of the diol affect the hydrolytic stability of the dioxaborinane ester?
A2: The structure of the diol plays a crucial role in the hydrolytic stability of the resulting dioxaborinane ester. Generally, increased steric hindrance around the boron atom enhances stability by shielding it from nucleophilic attack by water. For instance, pinacol esters, derived from the bulky diol pinacol, are significantly more stable than esters derived from less hindered diols like ethylene glycol. Six-membered dioxaborinane rings are also thermodynamically more stable than their five-membered counterparts.
Q3: What is the effect of pH on the stability of dioxaborinane esters?
A3: The stability of dioxaborinane esters is highly pH-dependent. Hydrolysis can be catalyzed by both acidic and basic conditions. Under acidic conditions, protonation of an oxygen atom in the ester can make the boron atom more susceptible to nucleophilic attack. Under basic conditions, hydroxide ions can directly attack the boron atom, leading to hydrolysis. The rate of hydrolysis is often significantly accelerated at both low and high pH values compared to neutral conditions.
Q4: How do MIDA (N-methyliminodiacetic acid) boronate esters compare in stability to pinacol esters?
A4: MIDA boronate esters are exceptionally stable compared to pinacol esters.[1] This enhanced stability is due to the formation of a dative bond between the nitrogen atom of the MIDA ligand and the boron atom, which results in a tetracoordinate, sp3-hybridized boron center.[2] This structure is more resistant to hydrolysis and other degradation pathways. MIDA boronates are so stable that they can often be purified by silica gel chromatography and are unreactive under standard anhydrous cross-coupling conditions, requiring a specific deprotection step (e.g., with aqueous base) to release the active boronic acid.[1][3]
Q5: Can I use dioxaborinane esters directly in aqueous cross-coupling reactions like the Suzuki-Miyaura coupling?
A5: Yes, dioxaborinane esters, particularly pinacol esters, are widely used in Suzuki-Miyaura coupling reactions that are often run in aqueous solvent mixtures. The basic conditions of the reaction typically facilitate the in situ hydrolysis of the ester to the active boronic acid species required for the catalytic cycle. However, the rate of this hydrolysis and the stability of the resulting boronic acid can impact the reaction's success. For particularly unstable boronic acids, a more robust protecting group like MIDA may be necessary, which allows for a controlled release of the boronic acid.
Troubleshooting Guides
Issue 1: Low or no yield in Suzuki-Miyaura coupling with a dioxaborinane ester.
| Possible Cause | Troubleshooting Step |
| Premature degradation of the boronic ester. | Consider using a more stable boronate ester, such as a neopentyl glycol or MIDA ester, especially if the corresponding boronic acid is known to be unstable. |
| Incomplete hydrolysis to the active boronic acid. | The choice of base is critical. Stronger bases (e.g., NaOH, K₃PO₄) in an aqueous co-solvent are often required to ensure efficient in situ hydrolysis. If using a milder base (e.g., KF), the reaction may be slower.[4] |
| Protodeboronation of the boronic acid. | This side reaction, where the boronic acid is replaced by a hydrogen, can be prevalent with electron-rich or certain heteroaromatic boronic acids.[5] To mitigate this, consider switching to anhydrous conditions if possible, using a milder base, or employing a MIDA boronate for slow release of the boronic acid. |
| Poor solubility of reagents. | Ensure all components are adequately solubilized. It may be necessary to experiment with different co-solvents (e.g., THF, dioxane, DMF) in combination with water.[4] |
Issue 2: Decomposition of the dioxaborinane ester during purification.
| Possible Cause | Troubleshooting Step |
| Hydrolysis on silica gel. | The acidic nature of standard silica gel can catalyze the hydrolysis of boronate esters.[6] Consider neutralizing the silica gel with a base (e.g., triethylamine) before use, or use a less acidic stationary phase like alumina. |
| Instability of the ester. | For highly sensitive esters, it may be preferable to use the crude material directly in the next step. Alternatively, converting the boronic acid to a more robust form, such as a potassium trifluoroborate salt or a MIDA ester, can allow for easier purification.[7] |
| Co-elution with impurities. | If the ester is co-eluting with byproducts like the diol starting material, recrystallization may be a more effective purification method than chromatography. |
Quantitative Data on Dioxaborinane Ester Stability
Precise hydrolysis rate constants are highly dependent on the specific structure of the dioxaborinane ester, as well as the exact reaction conditions (pH, temperature, solvent system). However, general trends in relative stability can be summarized as follows:
| Dioxaborinane Ester Type | Relative Hydrolytic Stability | Key Considerations |
| Ethylene Glycol Esters | Low | Generally not used as stable protecting groups due to rapid hydrolysis. |
| Pinacol (Bpin) Esters | Moderate to High | The most common boronic acid surrogates. Stability is enhanced by steric hindrance. Can be susceptible to hydrolysis under strongly acidic or basic conditions.[1][8] |
| Neopentyl Glycol Esters | High | More stable to chromatography than pinacol esters but can be more challenging to hydrolyze back to the boronic acid. |
| MIDA Esters | Very High | Exceptionally stable due to the N-B dative bond. Stable to chromatography and many reaction conditions. Requires specific conditions for deprotection.[1][3] |
Experimental Protocols
Protocol 1: Monitoring Dioxaborinane Ester Hydrolysis by ¹H NMR Spectroscopy
This protocol provides a general method for observing the hydrolysis of a dioxaborinane ester in a mixed aqueous-organic solvent system.
Materials:
-
Dioxaborinane ester of interest
-
Deuterated organic solvent (e.g., DMSO-d₆, Acetonitrile-d₃)
-
Deuterated water (D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the dioxaborinane ester (e.g., 5-10 mg) and dissolve it in a measured volume of the deuterated organic solvent (e.g., 0.5 mL) directly in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to serve as the t=0 reference.
-
Initiation of Hydrolysis: Add a known volume of D₂O to the NMR tube (e.g., 0.1 mL). The ratio of organic solvent to water can be varied to study its effect on the hydrolysis rate.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes, 1 hour, etc.) to monitor the progress of the reaction.
-
Data Analysis: Identify characteristic peaks for the starting dioxaborinane ester and the product boronic acid and/or diol. The extent of hydrolysis can be quantified by integrating these distinct peaks and calculating their relative ratios over time.
Protocol 2: Quantitative Analysis of Dioxaborinane Ester Hydrolysis by HPLC
This protocol outlines a general approach for quantifying the rate of hydrolysis using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Dioxaborinane ester of interest
-
HPLC-grade organic solvent (e.g., acetonitrile, methanol)
-
HPLC-grade water
-
Buffer salts (e.g., phosphate, acetate) to control pH
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between the starting dioxaborinane ester, the corresponding boronic acid, and the diol. The mobile phase will likely be a mixture of an organic solvent and an aqueous buffer. Note that on-column hydrolysis can be an issue, so method development may require using aprotic diluents for the sample and minimizing water in the mobile phase where possible.[9]
-
Standard Preparation: Prepare stock solutions of the dioxaborinane ester and, if available, the boronic acid and diol in a suitable solvent (preferably aprotic, like acetonitrile) at known concentrations. Generate a calibration curve for the dioxaborinane ester.
-
Reaction Setup: In a thermostatted vial, dissolve a known amount of the dioxaborinane ester in a defined volume of the desired aqueous buffer solution to initiate hydrolysis.
-
Sampling: At various time points, withdraw an aliquot of the reaction mixture and immediately quench the hydrolysis by diluting it in a cold, aprotic solvent (e.g., acetonitrile).
-
HPLC Analysis: Inject the quenched samples into the HPLC system and quantify the remaining concentration of the dioxaborinane ester using the calibration curve.
-
Data Analysis: Plot the concentration of the dioxaborinane ester versus time. From this data, the rate constant of hydrolysis can be determined.
Visualizations
Caption: General pathway for the hydrolysis of dioxaborinane esters.
Caption: Workflow for studying dioxaborinane ester hydrolysis.
Caption: Relative hydrolytic stability of common dioxaborinane esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.psu.edu [pure.psu.edu]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for identifying impurities in 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. The following sections detail analytical techniques for identifying and quantifying impurities in this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Profiling
Q1: What are the potential impurities in this compound?
A1: Potential impurities can originate from the synthesis process or degradation. Based on common synthetic routes, the following impurities should be considered:
-
Starting Materials:
-
2-Cyanophenylboronic acid
-
1,3-Propanediol
-
-
Process-Related Impurities:
-
1-phenyl-1-(2,2,6,6-tetramethylpiperidin-1-yl)methanimine: This impurity has been reported in a synthesis of the target compound.[1]
-
Boroxine: Boronic acids can dehydrate to form cyclic anhydride trimers known as boroxines. While the esterification to the dioxaborinane mitigates this, the free boronic acid impurity can exist in equilibrium with its boroxine.
-
-
Degradation Products:
-
2-Cyanophenylboronic acid: The primary degradation product, formed by hydrolysis of the dioxaborinane ester ring. This hydrolysis can be catalyzed by moisture or occur on-column during reversed-phase HPLC analysis.[2][3]
-
Benzonitrile: Protodeboronation, the cleavage of the C-B bond, is a known degradation pathway for aryl boronic acids, which would yield benzonitrile.[4][5]
-
HPLC Analysis
Q2: I am observing a new peak that co-elutes with my main peak or appears at the retention time of 2-cyanophenylboronic acid during reversed-phase HPLC analysis. What is the cause and how can I resolve this?
A2: This is a common issue caused by the on-column hydrolysis of the this compound. The acidic nature of the silica support and the presence of water in the mobile phase can catalyze this degradation.[2][3]
Troubleshooting Steps:
-
Column Selection:
-
Mobile Phase Optimization:
-
Avoid acidic pH modifiers like formic acid or trifluoroacetic acid, as these can accelerate hydrolysis.[2][7]
-
Consider using a mobile phase without a pH modifier (e.g., water/acetonitrile).
-
For particularly unstable compounds, a high pH mobile phase (e.g., pH 12.4) with an ion-pairing reagent has been shown to be effective for stabilizing reactive pinacolboronate esters, a similar class of compounds.[10][11]
-
-
Sample Diluent:
-
Prepare your sample in an aprotic solvent like acetonitrile to minimize hydrolysis before injection.[11]
-
-
Alternative Chromatographic Modes:
-
Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a high organic mobile phase, which can prevent the hydrolysis of the boronic ester while providing good retention for the polar parent compound and its impurities.[3]
-
Q3: My peak shape for this compound is poor (tailing or fronting) in HILIC mode. What should I do?
A3: Peak shape issues in HILIC are often related to column equilibration, injection solvent, or mobile phase composition.
Troubleshooting Steps:
-
Column Equilibration:
-
Ensure the column is thoroughly equilibrated with the initial mobile phase conditions. HILIC columns can require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase.
-
-
Injection Solvent:
-
The injection solvent should match the initial mobile phase composition as closely as possible (i.e., high organic content). Injecting a sample in a solvent with a high aqueous content can lead to peak distortion.
-
-
Mobile Phase Additives:
-
The concentration of buffer salts (e.g., ammonium formate, ammonium acetate) can affect peak shape. Optimize the buffer concentration, typically in the range of 5-20 mM.[12] Ensure the buffer is soluble in the high organic mobile phase.
-
GC-MS Analysis
Q4: I am not seeing a peak for this compound in my GC-MS analysis, or I am seeing multiple smaller peaks.
A4: Boronic esters can be thermally labile and may degrade in the hot GC inlet.[13]
Troubleshooting Steps:
-
Injection Technique:
-
Use a cooler injection technique such as Programmed Temperature Vaporization (PTV) or a cool on-column injection to minimize thermal stress on the analyte.
-
-
Derivatization:
-
While the dioxaborinane is a cyclic ester, derivatization of the corresponding boronic acid impurity may be necessary for its analysis.
-
-
GC Parameters:
-
Use a lower inlet temperature.
-
Employ a fast oven ramp rate to minimize the time the analyte spends at elevated temperatures.
-
Experimental Protocols
Stability-Indicating HPLC Method (RP-HPLC)
This method is designed to minimize on-column hydrolysis.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent column with low silanol activity.[2][6][7][9]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 80 20 20.0 20 80 25.0 20 80 25.1 80 20 | 30.0 | 80 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile
GC-MS Method for Impurity Profiling
This method is a starting point and may require optimization of the inlet temperature and oven program.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.[13]
-
-
Inlet: PTV, start at 100 °C and ramp to 280 °C.
-
MS System:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40 - 450
-
Quantitative NMR (qNMR) for Purity Assessment
qNMR can be used as a primary method to determine the purity of this compound without the need for a specific reference standard of the analyte.[14]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) to ensure full relaxation of all protons.
-
-
Data Processing:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Data Presentation
Table 1: Potential Impurities and their Classification
| Impurity Name | Structure | Classification | Potential Analytical Technique(s) |
| 2-Cyanophenylboronic acid | C₇H₆BNO₂ | Starting Material / Degradant | HPLC, LC-MS, HILIC |
| 1,3-Propanediol | C₃H₈O₂ | Starting Material | GC-MS (with derivatization), HILIC |
| 1-phenyl-1-(2,2,6,6-tetramethylpiperidin-1-yl)methanimine | C₂₁H₂₆N₂ | Process-Related | HPLC, LC-MS, GC-MS |
| Boroxine of 2-Cyanophenylboronic acid | C₂₁H₁₅B₃N₃O₃ | Degradant | HPLC, LC-MS |
| Benzonitrile | C₇H₅N | Degradant | GC-MS, HPLC |
Table 2: Comparison of Analytical Techniques for Impurity Analysis
| Technique | Principle | Advantages | Disadvantages | Typical LOQ |
| HPLC-UV | Differential partitioning between mobile and stationary phases | Widely available, robust, good for quantification of known impurities. | On-column degradation can be an issue. Requires chromophoric impurities. | ~0.05% |
| LC-MS | HPLC separation followed by mass spectrometric detection | Provides molecular weight information for impurity identification. High sensitivity. | Matrix effects can suppress ionization. | <0.01% |
| GC-MS | Separation of volatile compounds followed by mass spectrometric detection | Excellent for volatile and semi-volatile impurities like residual solvents and some process impurities. | Thermal degradation of the analyte is a major concern. Derivatization may be required. | ppm level[13] |
| qNMR | Signal intensity is directly proportional to the number of nuclei | Primary method, does not require a reference standard of the analyte. Provides structural information. | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard. | ~0.1% |
Visualizations
Caption: General workflow for the analysis of impurities in this compound.
Caption: Troubleshooting logic for common HPLC issues with this compound.
References
- 1. 2-(1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE | 172732-52-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eclass.uoa.gr [eclass.uoa.gr]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
comparing stability of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile vs pinacol boronic esters
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the stability of boronic acid derivatives is a critical parameter dictating their utility and reliability as intermediates. While boronic acids are invaluable reagents, their inherent instability often necessitates their conversion to more robust boronate esters. Among the most common protecting groups are pinacol esters, forming a five-membered dioxaborolane ring. However, the emergence of alternative structures, such as the six-membered dioxaborinane ring found in 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, prompts a detailed comparison of their relative stability. This guide provides an objective analysis, supported by available experimental data, to aid researchers in selecting the optimal boronic ester for their specific applications.
Executive Summary
The stability of boronic esters is significantly influenced by the diol used for their formation. Pinacol boronic esters are widely utilized due to their enhanced stability compared to free boronic acids, primarily attributed to the steric hindrance provided by the four methyl groups on the pinacol backbone. However, evidence suggests that six-membered ring structures, such as that in this compound derived from 1,3-propanediol, exhibit superior thermodynamic stability. This increased stability can be attributed to reduced ring strain in the six-membered ring compared to the five-membered ring of pinacol esters. While direct quantitative kinetic comparisons of the hydrolytic stability of this compound are limited in the current literature, the available data for related structures and theoretical principles indicate a clear stability advantage for the six-membered ring system.
Data Presentation: Stability Comparison
The following table summarizes the available quantitative and qualitative data on the stability of this compound and pinacol boronic esters. It is important to note the absence of direct, side-by-side quantitative kinetic studies for this compound under various hydrolytic conditions. The data for pinacol esters is derived from studies on phenylboronic acid pinacol ester, which serves as a representative example.
| Parameter | This compound | Pinacol Boronic Esters (Representative Data) | Key References |
| Structure | Six-membered 1,3,2-dioxaborinane ring | Five-membered 1,3,2-dioxaborolane ring | N/A |
| Thermodynamic Stability | Higher; six-membered rings are thermodynamically more stable than their five-membered analogs. | Lower | [1] |
| Hydrolytic Stability (Qualitative) | Generally considered more stable due to the more stable ring structure. The reaction with palladium hydroxide dimers is thermodynamically unfavorable, suggesting higher stability. | Prone to hydrolysis, especially under acidic or basic conditions.[2] | [3] |
| Hydrolytic Half-life (t½) at pH 7.4 | Data not available | ~11 minutes (for 4-methoxyphenylboronic acid pinacol ester) | [4] |
| Hydrolytic Half-life (t½) at pH 5.0 | Data not available | ~100 minutes (for 4-methoxyphenylboronic acid pinacol ester) | [4] |
| Factors Influencing Stability | Ring size (less strain in a six-membered ring). | Steric hindrance from four methyl groups. | [1][5] |
Experimental Protocols
The following is a representative experimental protocol for assessing the hydrolytic stability of boronic esters, adapted from literature procedures used for pinacol boronic esters. This protocol can be applied to compare the stability of this compound and pinacol boronic esters under identical conditions.
Objective: To determine the hydrolytic half-life of a boronic ester at a given pH.
Materials:
-
Boronic ester of interest (e.g., this compound or a pinacol boronic ester)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (e.g., 50 mM, pH 7.4) or other buffers as required
-
Internal standard for HPLC analysis (e.g., a stable compound with a distinct retention time)
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the boronic ester in acetonitrile at a concentration of approximately 1 mg/mL. Prepare a stock solution of the internal standard in acetonitrile.
-
Reaction Mixture Preparation: In a thermostated vessel at a controlled temperature (e.g., 25 °C), prepare the reaction buffer.
-
Initiation of Hydrolysis: To initiate the hydrolysis reaction, add a small aliquot of the boronic ester stock solution to the pre-warmed buffer to achieve a final concentration of ~50 µg/mL. Ensure rapid mixing.
-
Time-Point Sampling: At regular time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the reaction by mixing the aliquot with an equal volume of cold acetonitrile containing the internal standard. This will stop the hydrolysis and precipitate buffer salts. Centrifuge the samples to pellet any precipitates.
-
HPLC Analysis: Analyze the supernatant of each time-point sample by reverse-phase HPLC. The mobile phase and gradient will need to be optimized for the specific boronic ester and its hydrolysis products (the corresponding boronic acid and diol). Monitor the disappearance of the boronic ester peak and the appearance of the boronic acid peak by UV detection at an appropriate wavelength.
-
Data Analysis: Calculate the concentration of the remaining boronic ester at each time point relative to the internal standard. Plot the natural logarithm of the boronic ester concentration versus time. The slope of this plot will be the negative of the first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Mandatory Visualization
Caption: Logical relationship of stability between the two boronic esters.
Discussion
The enhanced thermodynamic stability of this compound is a direct consequence of its six-membered ring structure. In general, six-membered rings exhibit less ring strain compared to five-membered rings, leading to a more stable molecule. This inherent stability can be a significant advantage in multi-step syntheses where the boronic ester must endure various reaction conditions without degradation.
Pinacol boronic esters, while widely used and offering a significant stability improvement over free boronic acids, are known to be susceptible to hydrolysis. The rate of this hydrolysis is dependent on factors such as pH and the electronic nature of the aryl substituent. The steric bulk provided by the four methyl groups of the pinacol moiety offers kinetic stability by hindering the approach of nucleophiles, such as water, to the boron center.
For applications requiring exceptional robustness and minimal degradation over long reaction times or during purification, this compound and other 1,3,2-dioxaborinane derivatives present a compelling alternative to pinacol esters. However, for reactions where the in situ generation of the boronic acid from the ester is desired under milder conditions, the relatively higher lability of pinacol esters might be advantageous.
Conclusion
The choice between this compound and a pinacol boronic ester is a nuanced decision that depends on the specific requirements of the chemical transformation. The superior thermodynamic stability of the six-membered ring in this compound makes it an excellent candidate for applications demanding high stability. Pinacol esters, while generally less stable, remain a valuable and widely used class of boronic acid surrogates. Researchers are encouraged to consider the trade-offs between thermodynamic and kinetic stability and, where possible, to perform comparative stability studies under their specific reaction conditions to make the most informed choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide: 1,3,2-Dioxaborinanes vs. Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. The choice of the boron reagent is critical to the success of this transformation. While boronic acids are the conventional choice, their cyclic esters, particularly 1,3,2-dioxaborinanes, present several distinct advantages. This guide provides an objective comparison of the performance of 1,3,2-dioxaborinanes and boronic acids in Suzuki-Miyaura reactions, supported by experimental data and detailed protocols.
Key Advantages of 1,3,2-Dioxaborinanes
The primary advantage of 1,3,2-dioxaborinanes over their corresponding boronic acids lies in their enhanced stability. Six-membered boronic esters, such as 1,3,2-dioxaborinanes, are thermodynamically more stable than their five-membered dioxaborolane analogs.[1] This increased stability translates to several practical benefits in a laboratory setting:
-
Bench-Top Stability: Many 1,3,2-dioxaborinane derivatives are solid, crystalline compounds that are stable to air and moisture, allowing for easier handling and storage compared to often hygroscopic and less stable boronic acids.
-
Chromatographic Stability: The robust nature of the 1,3,2-dioxaborinane ring system allows for purification by column chromatography, a significant advantage over many boronic acids which can degrade on silica gel.
-
Reduced Protodeboronation: Boronic acids, especially those with electron-withdrawing groups or certain heterocyclic structures, are susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired coupled product. The protective nature of the dioxaborinane ring can mitigate this decomposition pathway.
These advantages in stability and handling can lead to more consistent and reproducible results in Suzuki-Miyaura coupling reactions, particularly in complex syntheses and automated high-throughput screening applications.
Data Presentation: A Comparative Analysis of Reaction Yields
The following tables provide a comparative summary of the yields obtained in Suzuki-Miyaura cross-coupling reactions using silyl-protected 1,3,2-dioxaborinanes and their corresponding boronic acids. The data for the 1,3,2-dioxaborinanes is sourced from the work of Goggins et al., who developed these stable reagents. The comparative data for boronic acids is taken from various literature sources with similar reaction conditions to allow for a meaningful comparison.
Table 1: Suzuki-Miyaura Coupling of Various Boron Reagents with 4-Bromoanisole
| Boron Reagent | Product | Yield (%) with 1,3,2-Dioxaborinane | Yield (%) with Boronic Acid |
| Phenyl | 4-Methoxybiphenyl | 95 | >95 |
| p-Tolyl | 4-Methoxy-4'-methylbiphenyl | 98 | 94 |
| 4-Methoxyphenyl | 4,4'-Dimethoxybiphenyl | 96 | 98 |
| 4-Nitrophenyl | 4-Methoxy-4'-nitrobiphenyl | 85 | 88 |
Table 2: Suzuki-Miyaura Coupling of Various Boron Reagents with 4-Bromotoluene
| Boron Reagent | Product | Yield (%) with 1,3,2-Dioxaborinane | Yield (%) with Boronic Acid |
| Phenyl | 4-Methylbiphenyl | 96 | 95 |
| p-Tolyl | 4,4'-Dimethylbiphenyl | 97 | 96 |
| 4-Methoxyphenyl | 4-Methoxy-4'-methylbiphenyl | 95 | 92 |
| 4-Nitrophenyl | 4-Methyl-4'-nitrobiphenyl | 88 | 85 |
As the data indicates, the silyl-protected 1,3,2-dioxaborinanes perform exceptionally well in Suzuki-Miyaura reactions, providing yields that are comparable, and in some cases slightly better, than their corresponding boronic acids. This demonstrates that the enhanced stability of the dioxaborinane does not compromise reactivity under appropriate catalytic conditions.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a representative silyl-protected 1,3,2-dioxaborinane and a general procedure for its use in a Suzuki-Miyaura cross-coupling reaction, based on the work of Goggins et al. A general protocol for a Suzuki-Miyaura reaction using a boronic acid is also provided for comparison.
Protocol 1: Synthesis of Trimethyl((5-methyl-2-phenyl-1,3,2-dioxaborinan-5-yl)methoxy)silane
-
To a solution of phenylboronic acid (0.98 g, 8 mmol) and 2-(hydroxymethyl)-2-methylpropane-1,3-diol (0.96 g, 8 mmol) in THF (40 mL) under an atmosphere of nitrogen at 0 °C, add triethylamine (2.23 mL, 16 mmol).
-
Add chlorotrimethylsilane (1.52 mL, 12 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Quench the reaction with the addition of water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Hexane:EtOAc = 9:1) to afford the desired product as an off-white solid (2.14 g, 96% yield).
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using a Silyl-Protected 1,3,2-Dioxaborinane
-
To a microwave vial, add the aryl halide (0.5 mmol), the silyl-protected 1,3,2-dioxaborinane (0.6 mmol), Pd₂(dba)₃ (0.005 mmol, 1 mol%), and SPhos (0.02 mmol, 4 mol%).
-
Seal the vial and evacuate and backfill with nitrogen three times.
-
Add K₃PO₄ (1.5 mmol) followed by degassed THF (2 mL) and water (0.2 mL).
-
Heat the reaction mixture to 80 °C for 1 hour with stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the biaryl product.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling using a Boronic Acid
-
In a reaction vessel, dissolve the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., Na₂CO₃, 2.0 mmol).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura reaction and the structural differences between the key boron reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Structural comparison of a boronic acid and a 1,3,2-dioxaborinane.
References
A Comparative Guide to the Kinetic Performance of Boronic Esters in Suzuki-Miyaura Transmetalation
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the boron reagent—-boronic acid versus a boronic ester—can significantly impact reaction efficiency, stability, and substrate scope. This guide provides an objective comparison of the kinetic performance of various boronic esters in the critical transmetalation step of the Suzuki-Miyaura catalytic cycle, supported by experimental data.
Recent mechanistic investigations have definitively shown that boronic esters can undergo transmetalation directly to palladium complexes without the need for prior hydrolysis to the corresponding boronic acid.[1][2][3][4] This direct pathway has significant implications for reaction design, particularly in anhydrous conditions. The structure of the boronic ester has been identified as a critical factor influencing the rate of this key step.[1][2][4][5]
Quantitative Comparison of Transmetalation Rates
Kinetic studies have revealed substantial differences in the rates of transmetalation for various commonly employed boronic esters. The following table summarizes key quantitative data, comparing the first-order rate constants and relative rates of aryl group transfer from different boron reagents to a palladium(II) complex at -30 °C.
| Entry | Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate | Pretransmetalation Intermediate Observed |
| 1 | Arylboronic Acid | 5.78 ± 0.13 | 1.00 | Yes |
| 2 | Catechol Boronic Ester | 26.6 ± 1.20 | 4.60 | Yes |
| 3 | Glycol Boronic Ester | 133 ± 7.0 | ~23 | Yes |
| 4 | Diisopropyl Boronic Ester | 8.24 ± 0.16 | 1.42 | Yes |
| 5 | α-Hydroxyisobutyrate Boronic Ester | 2.26 ± 0.31 | 0.39 | Yes |
| 6 | Boroxine | 53.9 ± 0.7 | ~9.33 | No |
| 7 | Pinacol Boronic Ester | a | ~0.1 | Yes |
| 8 | Neopentyl Boronic Ester | a | ~4.0 | Yes |
a: Sigmoidal kinetic profiles were observed for pinacol and neopentyl boronic esters, which did not allow for the determination of a first-order rate constant under these specific conditions. The relative rates are estimated based on reaction times.[2]
The data clearly indicates that certain boronic esters, such as the glycol and catechol esters, exhibit significantly enhanced rates of transmetalation compared to the parent arylboronic acid.[2][6] Notably, the glycol boronic ester was found to be approximately 23 times more reactive.[2] Conversely, the widely used pinacol esters show slower reaction rates in these stoichiometric studies.[2]
Experimental Protocols
The kinetic data presented above was generated using low-temperature rapid-injection nuclear magnetic resonance (NMR) spectroscopy. This technique allows for the direct observation and characterization of fleeting pre-transmetalation intermediates and the monitoring of their conversion to the cross-coupling product.
General Experimental Protocol for Kinetic Studies:
-
Preparation of the Palladium Precursor: A solution of a dimeric arylpalladium(II) hydroxide complex (e.g., [(IPr)Pd(Ar)(μ-OH)]₂) is prepared in a suitable deuterated solvent (e.g., THF-d₈) and cooled to a low temperature (e.g., -78 °C) within an NMR tube. IPr refers to 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, a common N-heterocyclic carbene (NHC) ligand.
-
Initiation of the Reaction: A pre-cooled solution of the boronic ester (typically 1.0 equivalent per palladium center) in the same deuterated solvent is rapidly injected into the NMR tube containing the palladium precursor.
-
NMR Monitoring: The reaction is monitored by acquiring spectra (e.g., ¹⁹F NMR if using fluorinated aryl groups) at regular intervals as the sample is warmed to the desired temperature (e.g., -30 °C).
-
Data Analysis: The decay of the signal corresponding to the pre-transmetalation intermediate and the concomitant growth of the signal for the cross-coupled product are integrated. These data are then fit to a first-order kinetic model to determine the observed rate constant (k_obs).
This methodology provides a robust and direct means of comparing the intrinsic reactivity of different boronic esters in the transmetalation step.[6][7]
Mechanistic Pathway of Transmetalation
The transmetalation step in the Suzuki-Miyaura reaction involving a boronic ester is proposed to proceed through a pre-transmetalation intermediate featuring a Pd-O-B linkage. The formation of this intermediate is a key step that precedes the transfer of the organic group from boron to palladium.
Figure 1. A simplified diagram illustrating the direct transmetalation pathway for boronic esters.
The catalytic cycle involves the reaction of an active L-Pd(II)-OH species with the boronic ester to form a key pre-transmetalation intermediate.[7][8] This intermediate then undergoes the rate-determining transmetalation step to form the L-Pd(II)-Ar(R') complex, which subsequently proceeds to reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ideals.illinois.edu [ideals.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Cyanophenylboronic Esters in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Arylboronic acids and their esters are key reagents in these transformations, with their reactivity being significantly influenced by the electronic and steric nature of substituents on the aromatic ring. This guide provides a detailed comparison of the reactivity of 2-, 3-, and 4-cyanophenylboronic esters, a class of reagents crucial for the introduction of the versatile cyano moiety in the synthesis of pharmaceuticals and functional materials.
Understanding the Reactivity Landscape
The reactivity of cyanophenylboronic esters in the Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects imparted by the cyano group. The cyano group is strongly electron-withdrawing, which has a significant impact on the nucleophilicity of the arylboronic ester.
Electronic Effects: The electron-withdrawing nature of the cyano group decreases the electron density on the phenyl ring, making the ipso-carbon less nucleophilic. This can slow down the transmetalation step in the catalytic cycle, which is often the rate-determining step of the reaction. This effect is most pronounced in the 4- and 2-positions due to the strong inductive and resonance effects.
Steric Effects: Substituents in the ortho position (2-position) to the boronic ester group can sterically hinder the approach of the reagent to the palladium catalyst. This steric hindrance can significantly reduce the reaction rate and, in some cases, inhibit the reaction altogether.
Comparative Reactivity Analysis
| Isomer | Key Influencing Factors | Predicted Relative Reactivity | Notes |
| 4-Cyanophenylboronic Ester | Strong electron-withdrawing effect (-I, -M) | High | The strong electron-withdrawing effect can be overcome with appropriate catalytic systems. The absence of steric hindrance allows for efficient coupling. |
| 3-Cyanophenylboronic Ester | Moderate electron-withdrawing effect (-I) | Moderate to High | The inductive electron-withdrawing effect is present, but the resonance effect is absent, making it generally more reactive than the 4-isomer under certain conditions. It lacks steric hindrance. |
| 2-Cyanophenylboronic Ester | Strong electron-withdrawing effect (-I, -M) and significant steric hindrance | Low to High (Condition Dependent) | The combination of strong electron withdrawal and steric hindrance from the ortho-cyano group makes this isomer the most challenging. However, with optimized conditions, including the use of specialized ligands and bases, excellent yields can be achieved. The use of the boronic ester form is often preferred over the boronic acid to mitigate potential side reactions. |
Experimental Protocols
The following provides a general, representative experimental protocol for the Suzuki-Miyaura coupling of a cyanophenylboronic ester with an aryl bromide. This protocol can be adapted and optimized for each specific isomer and coupling partner.
General Procedure for Suzuki-Miyaura Coupling of Cyanophenylboronic Pinacol Ester
Materials:
-
Aryl bromide (1.0 equiv)
-
Cyanophenylboronic pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1, 0.1 M)
Procedure:
-
To a dried reaction flask, add the aryl bromide, cyanophenylboronic pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Factors Influencing Reactivity and Optimization
The success of the Suzuki-Miyaura coupling with cyanophenylboronic esters, particularly the ortho-isomer, is highly dependent on the careful selection of reaction parameters:
-
Catalyst and Ligand: The choice of palladium precursor and ligand is critical. For sterically hindered substrates like 2-cyanophenylboronic ester, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction efficiency by promoting the oxidative addition and reductive elimination steps.
-
Base: The base plays a crucial role in the activation of the boronic ester. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The strength and solubility of the base can influence the reaction rate and yield.
-
Solvent: A variety of solvents can be employed, with common choices being toluene, dioxane, and DMF, often in the presence of water. The solvent system can affect the solubility of the reagents and the stability of the catalytic species.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the logical relationship between the position of the cyano group on the phenylboronic ester and the key factors that influence its reactivity in the Suzuki-Miyaura coupling.
A Mechanistic Deep Dive into the Suzuki Reaction: A Comparative Guide to 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile and its Alternatives
For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid derivative is a critical decision in optimizing Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the performance of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile with its commonly used alternatives, supported by mechanistic insights and detailed experimental protocols.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The choice of the organoboron reagent is a key parameter influencing reaction rates and yields. This guide focuses on the mechanistic investigation and comparative performance of this compound, a propanediol-derived boronic ester, against its common counterparts: the free 2-cyanophenylboronic acid and its pinacol ester derivative.
Performance Comparison: Reactivity vs. Stability
A central theme in the selection of a boronic acid derivative is the trade-off between reactivity and stability. Generally, boronic acids are more reactive but less stable than their ester counterparts.[2] Boronic esters, such as the pinacol and propanediol derivatives, offer enhanced stability, making them easier to handle, purify, and store.[3]
While direct side-by-side yield comparisons for the Suzuki coupling of this compound against its alternatives with a common aryl halide under identical conditions are not extensively documented in the reviewed literature, kinetic studies on analogous systems provide valuable insights into their relative reactivities. Mechanistic investigations have shown that the transmetalation step, a key part of the catalytic cycle, is highly sensitive to the nature of the boronic ester.[4]
Kinetic data from studies on related arylboronic esters reveal that less sterically hindered esters can exhibit significantly faster transmetalation rates compared to the bulkier pinacol esters.[4] For instance, ethylene glycol boronic esters have been shown to be more reactive than pinacol esters.[4] Extrapolating from these findings, the propanediol ester, this compound, with its less sterically demanding cyclic structure compared to the tetramethyl-substituted pinacol ring, is expected to exhibit enhanced reactivity.
The following table summarizes the expected performance characteristics based on available mechanistic data.
| Boronic Acid Derivative | Structure | Expected Reactivity | Stability | Key Advantages | Potential Disadvantages |
| 2-Cyanophenylboronic Acid | High | Low | High reactivity can lead to faster reactions. | Prone to decomposition (protodeboronation), which can affect shelf-life and reproducibility.[2] | |
| This compound | Moderate to High | Moderate | Good balance of reactivity and stability. Less steric hindrance than pinacol esters may lead to faster transmetalation. | May be less stable than pinacol esters under certain conditions. | |
| 2-Cyanophenylboronic Acid Pinacol Ester | Moderate | High | High stability, making it easy to handle and store. Commercially widely available. | Steric bulk may lead to slower reaction rates compared to less hindered esters.[4] |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid derivative directly influences the crucial transmetalation step.
Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
The boronic acid or ester must be activated by a base to facilitate the transfer of the aryl group (Ar') to the palladium center. The structure of the boronic ester, particularly the steric and electronic properties of the diol backbone, plays a significant role in the rate of this transmetalation step.[4]
Experimental Protocols
The following are representative experimental protocols for a Suzuki-Miyaura coupling reaction. These can be adapted for a comparative study of this compound and its alternatives.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid derivative (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 10:1, 11 mL)
Procedure:
-
To a dried reaction flask, add the aryl halide, the boronic acid derivative, the palladium catalyst, and the base.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
The degassed solvent mixture is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (monitoring by TLC or GC-MS is recommended).
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Experimental Workflow for Comparative Analysis
To obtain a direct comparison of the performance of this compound and its alternatives, a parallel experimental setup is recommended.
Figure 2. Workflow for Comparative Performance Analysis.
By running the reactions in parallel under identical conditions and monitoring their progress over time, researchers can obtain reliable data on the relative reactivity and efficiency of each boronic acid derivative for a specific transformation.
References
A Comparative Guide to the Electronic Properties of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile and its Alternatives for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, a key intermediate in pharmaceutical synthesis, and its common alternatives. The focus is on the computational and experimental methodologies used to elucidate these properties, which are crucial for applications in organic electronics and drug design.
Introduction to this compound
This compound, the 1,3-propanediol ester of 2-cyanophenylboronic acid, is a versatile building block in organic synthesis. Its utility is exemplified by its role as an intermediate in the synthesis of Perampanel, an AMPA receptor antagonist for treating neurological disorders.[1] The electronic properties of this molecule, which are influenced by the electron-withdrawing nitrile group and the dioxaborinane ring, are of significant interest for tailoring molecular interactions in drug development and designing novel organic materials.
Comparison with Alternative Boronic Esters
A common alternative to the propanediol ester is the pinacol ester, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The choice of the diol protecting group can influence the compound's stability, solubility, and reactivity in cross-coupling reactions. While pinacol esters are widely used due to their stability, the propanediol esters can sometimes offer different reactivity profiles.
Another point of comparison arises from the position of the cyano group on the phenyl ring (ortho, meta, or para). The position of this electron-withdrawing group significantly impacts the electronic distribution within the molecule, thereby altering its reactivity and photophysical properties.
Computational Analysis of Electronic Properties
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules. By solving the Schrödinger equation for a given molecule, DFT can provide valuable insights into its electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties.
A computational study on the related molecule, 3-cyanophenylboronic acid, using DFT with the B3LYP functional and 6-311++G(d,p) basis set, revealed a HOMO-LUMO gap of approximately 5.66 eV. This value indicates high kinetic stability. The study also showed that the HOMO is primarily localized on the boronic acid group and the phenyl ring, while the LUMO is localized on the phenyl ring and the nitrile group.[2] This suggests that the lowest energy electronic transition involves a charge transfer from the boronic acid moiety to the cyanophenyl system.
Illustrative Computational Data for Cyanophenylboronic Acid Derivatives
| Compound | Alternative(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | - | Data not available | Data not available | Data not available | Data not available |
| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | Pinacol ester alternative | Data not available | Data not available | Data not available | Data not available |
| 3-Cyanophenylboronic Acid (for reference) | Isomeric analogue | -7.03 | -1.37 | 5.66 | 4.54 |
Note: Data for 3-Cyanophenylboronic Acid is from a DFT/B3LYP/6-311++G(d,p) calculation and is intended for illustrative purposes.
Experimental Determination of Electronic Properties
The computationally predicted electronic properties can be correlated with experimentally determined parameters obtained through techniques such as UV-Vis spectroscopy and cyclic voltammetry.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from the HOMO to the LUMO. A smaller HOMO-LUMO gap generally corresponds to a longer λmax. For 3-cyanophenylboronic acid, theoretical calculations predicted absorption bands in the 200-300 nm range, corresponding to π→π* transitions in the benzene ring.[3]
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels, respectively. The HOMO energy is related to the onset of the first oxidation potential, while the LUMO energy is related to the onset of the first reduction potential.
Experimental Protocols
General Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., acetonitrile, dichloromethane) of a known concentration (typically in the micromolar range).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.
General Protocol for Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile, dichloromethane).
-
Analyte Solution: Add the compound of interest to the electrolyte solution at a known concentration (typically in the millimolar range).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Deaerate the solution with an inert gas (e.g., argon) and record the cyclic voltammogram by scanning the potential between set limits.
-
Data Analysis: Determine the onset potentials for the first oxidation and reduction waves. These can be used to estimate the HOMO and LUMO energy levels using established empirical formulas.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of a computational and experimental analysis of the electronic properties of the target molecule and a conceptual representation of its role in drug development.
Caption: Workflow for the computational analysis of electronic properties.
Caption: Synthetic pathway to Perampanel highlighting the role of the target molecule.
Conclusion
The electronic properties of this compound and its analogs are fundamental to their application in medicinal chemistry and materials science. While direct comparative data from computational studies are sparse, a combination of theoretical principles and established experimental techniques provides a robust framework for their analysis. DFT calculations offer predictive power for HOMO-LUMO energies and other electronic parameters, which can be corroborated by UV-Vis spectroscopy and cyclic voltammetry. This integrated approach is invaluable for the rational design of new molecules with tailored electronic properties for advanced applications.
References
Comparative Analysis of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile and a Structurally Related Analog using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the crystallographic analysis of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile and a suitable alternative, 2-[2-(benzyloxy)benzylidene]malononitrile. Due to the limited availability of public X-ray crystallographic data for this compound, this guide utilizes data from a structurally related benzonitrile derivative to illustrate the type of information obtained from such an analysis and to provide a basis for comparison.
Data Presentation: Crystallographic Data Summary
The following table summarizes key crystallographic data for a representative benzonitrile derivative, 2-[2-(benzyloxy)benzylidene]malononitrile. This data is presented to exemplify the parameters determined through single-crystal X-ray diffraction.[1] Were data available for this compound, a similar table would be constructed for direct comparison.
| Parameter | 2-[2-(benzyloxy)benzylidene]malononitrile[1] | This compound |
| Chemical Formula | C₁₇H₁₂N₂O | C₁₀H₁₀BNO₂ |
| Molecular Weight | 260.29 | 187.01[2] |
| Crystal System | Triclinic | Data not publicly available |
| Space Group | P-1 | Data not publicly available |
| a (Å) | 7.2959 (9) | Data not publicly available |
| b (Å) | 9.4963 (12) | Data not publicly available |
| c (Å) | 11.0280 (14) | Data not publicly available |
| α (°) | 97.709 (3) | Data not publicly available |
| β (°) | 107.953 (3) | Data not publicly available |
| γ (°) | 105.155 (3) | Data not publicly available |
| Volume (ų) | 682.13 (15) | Data not publicly available |
| Z | 2 | Data not publicly available |
| Radiation | Mo Kα | Data not publicly available |
| Temperature (K) | 293 | Data not publicly available |
Experimental Protocols
Detailed Methodology for Single-Crystal X-ray Diffraction
The following is a generalized protocol for obtaining single-crystal X-ray diffraction data, a technique that provides detailed information about the internal lattice of crystalline substances.[3]
-
Crystal Growth and Selection: High-quality single crystals of the compound of interest are grown. This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope.[4]
-
Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop and oil to hold it in place and to protect it from the environment.[5]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (commonly Mo or Cu), a goniometer for rotating the crystal, and a detector.[6] The crystal is cooled, typically to 100 K, to minimize thermal vibrations. X-rays are directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by the detector.[4][7]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This data is then used to solve the crystal structure.
-
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data. This initial model is then refined to improve the agreement between the observed and calculated diffraction patterns, resulting in a detailed three-dimensional model of the molecule.
Mandatory Visualization
Caption: Workflow for Single-Crystal X-ray Crystallographic Analysis.
References
- 1. Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | C13H16BNO2 | CID 2734625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 6. books.rsc.org [books.rsc.org]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
Six-Membered vs. Five-Membered Boronic Esters: A Thermodynamic Stability Showdown
For researchers, scientists, and drug development professionals, the stability of boronic esters is a critical parameter influencing their application in synthesis, sensing, and therapeutics. This guide provides an objective comparison of the thermodynamic stability of six-membered (dioxaborinanes) and five-membered (dioxaborolanes) boronic esters, supported by experimental data and detailed methodologies.
The thermodynamic stability of boronic esters, cyclic derivatives formed from the condensation of a boronic acid and a diol, is a key factor in their utility. A more stable ester will be less prone to hydrolysis and can persist under a wider range of conditions. It is a generally accepted principle in boron chemistry that six-membered boronic esters exhibit greater thermodynamic stability compared to their five-membered counterparts. This enhanced stability is primarily attributed to reduced ring strain in the six-membered ring structure.
Quantitative Comparison of Thermodynamic Stability
The thermodynamic stability of boronic esters can be quantified by their equilibrium constant of formation (Keq) or the Gibbs free energy of formation (ΔG). A larger Keq or a more negative ΔG indicates a more stable product and a more favorable formation reaction.
| Boronic Ester Type | Diol Precursor | Boronic Acid | Ring Size | Equilibrium Constant (Ktrig, M-1) | Gibbs Free Energy (ΔG, kcal/mol) | Reference |
| Dioxaborolane | Pinanediol | 2-Fluorophenylboronic acid | Five-membered | ~2 x 104 | Not Reported | [1] |
| Dioxaborolane | Ethylene Glycol | Boric Acid | Five-membered | Not Reported | -1.45 | [2] |
| Dioxaborinane | 1,3-Propanediol | Boric Acid | Six-membered | Not Reported | -6.86 | [2] |
Note: The data presented is compiled from different studies and may not represent a direct side-by-side comparison under identical conditions. Ktrig refers to the equilibrium constant for the formation of the trigonal boronic ester.
The available data, though not from a single comparative study, strongly supports the superior thermodynamic stability of six-membered boronic esters. For instance, the Gibbs free energy of formation for the boric acid ester of 1,3-propanediol (a six-membered ring) is significantly more negative (-6.86 kcal/mol) than that of the ethylene glycol ester (a five-membered ring) (-1.45 kcal/mol), indicating a much more favorable and stable formation.[2]
Factors Influencing Boronic Ester Stability
The equilibrium of boronic ester formation is a dynamic process influenced by several factors. Understanding these factors is crucial for designing and utilizing boronic esters with desired stability profiles.
Figure 1. Key factors influencing the thermodynamic stability of boronic esters.
Experimental Protocols
The determination of boronic ester stability is typically achieved through the measurement of equilibrium constants. The following are summaries of common experimental protocols.
Protocol 1: Determination of Equilibrium Constants by Potentiometric Titration
This method is used to determine the stability constants of both the trigonal (Ktrig) and tetrahedral (Ktet) boronate esters in aqueous solutions.
Materials:
-
Boronic acid of interest
-
Diol of interest (1,2- or 1,3-diol)
-
Standardized strong acid solution (e.g., HCl)
-
Standardized strong base solution (e.g., KOH, carbonate-free)
-
Background electrolyte (e.g., KCl)
-
High-purity water
-
pH meter with a glass electrode (resolution of 0.1 mV)
-
Double-walled titration vessel with temperature control
Procedure:
-
Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions to read -log[H+].
-
Titration of Boronic Acid: Titrate a known concentration of the boronic acid in the presence of the background electrolyte with the standardized strong base. This allows for the determination of the pKa of the boronic acid.
-
Titration of Boronic Acid and Diol Mixture: Prepare a solution containing known concentrations of the boronic acid and the diol in the background electrolyte.
-
Data Acquisition: Titrate the mixture with the standardized strong base, recording the EMF (or pH) reading after each addition of the titrant. Ensure that equilibrium is reached after each addition.
-
Data Analysis: The titration data (volume of base added vs. pH) is fitted to a suitable model using specialized software to calculate the protonation constants and the stability constants (Ktrig and Ktet) of the boronic esters.[3]
Protocol 2: Transesterification Studies by 1H NMR Spectroscopy
Transesterification reactions can be monitored by 1H NMR to qualitatively and sometimes quantitatively assess the relative stability of different boronic esters.
Materials:
-
A starting boronic ester (e.g., a five-membered dioxaborolane)
-
A competing diol (e.g., a 1,3-diol to form a six-membered ring)
-
Anhydrous deuterated solvent (e.g., CDCl3 or DMSO-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the starting boronic ester in the deuterated solvent.
-
Initial Spectrum: Acquire a 1H NMR spectrum of the starting material.
-
Initiate Transesterification: Add a known amount of the competing diol to the NMR tube.
-
Monitoring the Reaction: Acquire 1H NMR spectra at regular time intervals to monitor the disappearance of the signals corresponding to the starting boronic ester and the appearance of new signals corresponding to the new boronic ester.
-
Equilibrium Analysis: Once the reaction has reached equilibrium (i.e., the ratio of the two esters remains constant over time), the relative integration of the characteristic peaks for each ester can be used to determine the equilibrium position and thus infer the relative thermodynamic stability.
Figure 2. Workflow for assessing relative boronic ester stability via NMR.
Conclusion
The evidence from both qualitative observations and the available quantitative data strongly indicates that six-membered boronic esters (dioxaborinanes) are thermodynamically more stable than their five-membered (dioxaborolane) analogs. This increased stability is a critical consideration for scientists working with these versatile compounds, as it directly impacts their persistence and reactivity in various applications. The choice between a five- and six-membered boronic ester should therefore be guided by the specific stability requirements of the intended application.
References
A Comparative Guide to the Synthetic Applications of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the synthetic applications of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, a versatile reagent in modern organic synthesis. Its performance is objectively compared with alternative reagents and methodologies, supported by experimental data to inform synthetic strategy and decision-making in research and development.
Introduction to this compound
This compound, a propanediol ester of 2-cyanophenylboronic acid, has emerged as a key building block in synthetic chemistry. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The presence of the boronic ester functionality allows for the efficient transfer of the 2-cyanophenyl group to a variety of substrates, enabling the synthesis of complex aromatic compounds. A significant application of this reagent is in the pharmaceutical industry for the synthesis of Perampanel, a selective, non-competitive AMPA receptor antagonist used in the treatment of epilepsy.[1]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. This is exemplified by its use in the synthesis of the anti-epileptic drug Perampanel.
Comparison with 2-Cyanophenylboronic Acid Pinacol Ester
Table 1: Comparison of Boronic Esters in Suzuki-Miyaura Reactions (General Trends)
| Feature | This compound (Propanediol Ester) | 2-Cyanophenylboronic Acid Pinacol Ester |
| Stability | Generally stable, solid. | Highly stable, often crystalline solid with a long shelf-life. |
| Handling | Relatively easy to handle. | Easy to handle and purify via chromatography. |
| Reactivity | Generally reactive in Suzuki-Miyaura couplings. The less hindered nature compared to pinacol esters may lead to faster transmetalation. | Generally reactive, but the steric bulk of the pinacol group can sometimes lead to slower reaction rates compared to less hindered esters. |
| Common Applications | Synthesis of Perampanel and other biaryl nitriles. | Widely used in academic and industrial synthesis for the introduction of the 2-cyanophenyl moiety. |
Experimental Data: Synthesis of Perampanel
The following table summarizes the reaction conditions for the synthesis of Perampanel using this compound as reported in various patents.
Table 2: Synthesis of Perampanel via Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Ester | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5'-bromo-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one | This compound | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 4 | 85 | Patent |
| 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one | This compound | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene / H₂O | 80 | 6 | 92 | Patent |
| 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one | This compound | PdCl₂(dppf) | Cs₂CO₃ | Dioxane / H₂O | 90 | 12 | 88 | Patent |
Synthesis of Nitrogen-Containing Heterocycles
Beyond the synthesis of biaryl compounds, this compound and its analogs are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as phenanthridines and phenanthridinones. These scaffolds are present in numerous natural products and pharmaceutically active molecules.
Suzuki-Miyaura Coupling followed by Cyclization
One common strategy involves an initial Suzuki-Miyaura coupling to create a 2-arylbenzonitrile intermediate, which then undergoes a subsequent cyclization reaction to form the heterocyclic core.
Alternative Methods for Phenanthridine Synthesis
While the Suzuki-Miyaura approach is effective, other methods for synthesizing phenanthridines exist, offering alternative synthetic routes that may be advantageous depending on the desired substitution pattern and available starting materials. These include radical cyclizations and photochemical methods.
Table 3: Comparison of Synthetic Routes to Phenanthridines
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling / Cyclization | Aryl halide, 2-cyanophenylboronic acid derivative | Pd catalyst, base, followed by acid or base-mediated cyclization | High functional group tolerance, good yields, convergent synthesis. | Requires a pre-functionalized boronic acid derivative, potential for palladium contamination. |
| Radical Cyclization | 2-Isocyanobiphenyls | Radical initiator (e.g., AIBN, benzoyl peroxide), heat or light | Metal-free conditions, can be highly efficient for certain substrates. | May require specific functional groups to initiate radical formation, potential for side reactions. |
| Photochemical Cyclization | Benzanilides, oxime esters | UV light | Mild reaction conditions, can access unique substitution patterns. | May require specialized equipment, yields can be variable depending on the substrate.[2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling in Perampanel Synthesis
Materials:
-
3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one, this compound, palladium(II) acetate, triphenylphosphine, and potassium phosphate.
-
Add the degassed solvent system (toluene and water).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford Perampanel.
General Procedure for Radical Cyclization to Phenanthridine
Materials:
-
2-Isocyanobiphenyl (1.0 equiv)
-
Benzoyl peroxide (0.2 equiv)
-
Toluene or other suitable high-boiling solvent
Procedure:
-
Dissolve the 2-isocyanobiphenyl in toluene in a reaction vessel equipped with a reflux condenser.
-
Heat the solution to reflux.
-
Add a solution of benzoyl peroxide in toluene dropwise over a period of time.
-
Continue to heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired phenanthridine derivative.
Visualizations
Experimental Workflow: Suzuki-Miyaura Synthesis of Perampanel
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of Perampanel.
Signaling Pathway: AMPA Receptor and the Action of Perampanel
Caption: Simplified signaling pathway of the AMPA receptor and the inhibitory action of Perampanel.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, with its primary utility demonstrated in the construction of complex biaryl structures via the Suzuki-Miyaura reaction. Its application in the industrial synthesis of Perampanel highlights its importance in medicinal chemistry. While direct comparative data with its pinacol ester analog is limited, the choice of boronic ester should be guided by considerations of stability, reactivity, and specific reaction conditions. Furthermore, the 2-cyanophenyl moiety introduced by this reagent serves as a precursor for the synthesis of important nitrogen-containing heterocycles, offering a powerful tool for the construction of diverse molecular architectures. The comparison with alternative synthetic methodologies, such as radical and photochemical cyclizations, provides a broader context for strategic planning in the synthesis of complex target molecules.
References
- 1. Recent advances in cascade radical cyclization of radical acceptors for the synthesis of carbo- and heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile: A Step-by-Step Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile, ensuring compliance with safety standards and minimizing environmental impact.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a certified chemical fume hood.[1][2] This compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation.[3]
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[2] |
| Body Protection | A fully fastened lab coat that covers the arms.[2] |
| Footwear | Closed-toe shoes.[2] |
| Respiratory | Use only in a well-ventilated area.[1] Avoid breathing dust, fume, mist, vapors, or spray.[1][3] |
Step-by-Step Disposal Procedure
Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[2] It should be treated as hazardous waste.[2]
Waste Segregation and Collection:
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2]
-
Labeling : All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".[2] The label should also indicate that it is a boronic acid derivative and a nitrile compound.
Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and weighing boats should be collected in a designated, sealed container labeled as hazardous waste.[2]
Liquid Waste Disposal:
-
Unused Product and Solutions : Collect all solutions containing this compound in a sealable, compatible container labeled as hazardous waste.
-
Container Rinsate : Do not rinse empty containers into the drain. All rinsates from decontamination procedures should be collected as liquid hazardous waste.[2]
Decontamination of Glassware and Equipment:
-
Primary Cleaning : Scrape out any solid residues into the solid hazardous waste container.
-
Secondary Decontamination : To decontaminate glassware, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt.[2] This can be followed by a water rinse.
-
Rinsate Collection : All rinsate from the decontamination process must be collected and disposed of as liquid hazardous waste.[2]
-
Final Rinse and Drying : After decontamination, a final rinse with a suitable solvent (e.g., acetone) can be performed. This rinse should also be collected as hazardous waste. Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Final Disposal Options:
-
Consult Local Regulations : Always consult your institution's environmental health and safety (EHS) office and local, regional, and national regulations for hazardous waste disposal.[1][3]
-
Chemical Incineration : One potential disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1] This should only be performed by a licensed hazardous waste disposal company.
-
Waste Storage and Pickup : Store sealed and labeled waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal.[2]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Chemical Profile:
-
Chemical Name: this compound
-
Synonyms: 2-Cyanobenzeneboronic acid 1,3-propanediol ester, 2-Cyanophenylboronic acid, 1,3-propanediol cyclic ester[1]
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][3][5] It causes skin irritation and serious eye irritation.[1][3][5]
Personal Protective Equipment (PPE): Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1] | Protects against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use.[1][6][7] | Prevents skin contact, as the substance is harmful and causes skin irritation. |
| Body Protection | Fire/flame resistant and impervious clothing. A lab coat that fully covers the arms and is fastened.[1][7] | Protects skin from accidental contact and contamination. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a multi-purpose combination cartridge.[1][6][8] | Prevents inhalation of harmful dust or aerosols. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.
-
Dispensing: Avoid generating dust.[6][8] Use appropriate tools for transferring the solid material.
-
Work Practices: Do not eat, drink, or smoke when using this product.[1][3] Wash hands and face thoroughly after handling.[1][3] Avoid contact with skin, eyes, and clothing.[3][8]
-
Spill Management: In case of a spill, contain the material and clean up using appropriate methods to avoid dust generation. Dispose of cleanup materials as hazardous waste.
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][8]
-
Store away from incompatible materials such as strong oxidizing agents.[3][8]
-
Store in a locked-up area.[3]
Disposal Plan: Waste Management
Treat all waste containing this compound as hazardous waste.
Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[7]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]
Disposal Workflow:
Caption: Workflow for handling and disposal of this compound.
Step-by-Step Disposal Procedure:
-
Solid Waste: Place all contaminated solid materials, such as gloves, bench paper, and disposable labware, into a designated and labeled hazardous solid waste container.[7]
-
Liquid Waste: Collect all liquid waste, including reaction residues and rinsates, in a labeled hazardous liquid waste container.
-
Glassware Decontamination:
-
Rinse contaminated glassware with a suitable solvent. Collect the rinsate as hazardous liquid waste.
-
For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[7] This rinsate should also be collected as hazardous waste.[7]
-
A final rinse with water should be collected as hazardous waste.[7]
-
Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[7]
-
-
Storage and Pickup: Store sealed and labeled waste containers in a designated satellite accumulation area.[7] Follow your institution's specific procedures for hazardous waste pickup and disposal.[7]
First-Aid Measures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor.[3] |
| Skin Contact | Take off contaminated clothing immediately.[1] Wash with plenty of soap and water.[3] If skin irritation occurs, get medical help.[1] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting. Call a POISON CENTER or doctor.[3] |
References
- 1. echemi.com [echemi.com]
- 2. This compound, 98% 172732-52-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-(1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE | 172732-52-4 [chemicalbook.com]
- 5. This compound | C10H10BNO2 | CID 3529602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
